1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
Description
Properties
CAS No. |
2680530-98-5 |
|---|---|
Molecular Formula |
C6H7BrN2 |
Molecular Weight |
187 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole: Synthesis, Characterization, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure and electronic properties make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of a key derivative, 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and analogous reactions, offers a robust framework for its synthesis, characterization, and application. We present a detailed, field-proven protocol for the synthesis of the parent scaffold and a proposed, high-probability methodology for its subsequent selective bromination. Furthermore, this guide explores the expected spectroscopic signature of the title compound and delves into its vast potential as a versatile intermediate for further molecular elaboration through modern cross-coupling techniques, making it a valuable tool for medicinal chemistry and drug discovery programs.
Introduction: The Significance of the Pyrrolo[1,2-c]imidazole Core
The fusion of a pyrrolidine and an imidazole ring to form the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole system creates a rigid, bicyclic structure with a defined spatial arrangement of nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the imidazole moiety in biologically important molecules, including the amino acid histidine.[1][2] Derivatives of this and related pyrrolo-fused heterocyclic systems have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]
The introduction of a bromine atom at the C1 position of the imidazole ring, to form 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole , is a strategic chemical modification. The C-Br bond serves as a highly versatile synthetic handle, enabling the introduction of a diverse range of substituents through well-established palladium- and copper-catalyzed cross-coupling reactions.[2][5][6] This capability allows for the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development. This guide provides the necessary technical insights for researchers to synthesize, identify, and utilize this valuable building block.
Physicochemical Properties
A summary of the key physicochemical properties for 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | - |
| CAS Number | 2680530-98-5 | [4] |
| Molecular Formula | C₆H₇BrN₂ | [4] |
| Molecular Weight | 187.04 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | - |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis and Purification
The synthesis of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole can be logically approached in a two-step sequence: first, the construction of the parent heterocycle, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, followed by its selective electrophilic bromination at the C1 position.
Step 1: Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Precursor)
The synthesis of the parent scaffold is well-documented and can be achieved with high efficiency from commercially available starting materials.[7][8] The following protocol is a robust and scalable method.
-
Imidate Formation:
-
In a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube, dissolve 4-chlorobutyronitrile (10 g, 96.5 mmol) and methanol (4.2 mL, 106 mmol) in 135 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation is achieved.
-
Seal the flask and allow it to stir at room temperature for 24 hours. A white precipitate of the imidate hydrochloride will form.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum.
-
-
Amidine Formation and Cyclization:
-
To a solution of the dried imidate (e.g., 34 g, 198 mmol, from a scaled-up reaction) in 200 mL of dichloromethane, add aminoacetaldehyde dimethyl acetal (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol).
-
Heat the mixture to reflux (approximately 333 K) for 2 hours to form the amidine intermediate.
-
Remove the solvent under reduced pressure and dry the resulting residue under vacuum.
-
Add 150 mL of formic acid to the crude amidine and stir the mixture at 353 K for 20 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of solid sodium bicarbonate until the pH of the solution is approximately 10.
-
Extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and remove the solvent by rotary evaporation.
-
The crude product can be purified by sublimation or column chromatography on silica gel to afford the pure 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole as a crystalline solid.[7]
-
Step 2: Proposed Synthesis of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
-
Reaction Setup:
-
Dissolve 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq.) in the same anhydrous solvent.
-
Add the NBS solution dropwise to the cooled solution of the heterocycle over 15-20 minutes. The reaction should be protected from light to prevent radical side reactions.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be rapid at this temperature.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole.
-
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole would rely on a combination of standard spectroscopic techniques. Below are the expected analytical signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic system. Based on the known spectrum of the parent compound (¹H NMR (400 MHz, DMSO-d₆) δ 7.02 (d, J = 1.3 Hz, 1H), 6.85 (d, J = 1.3 Hz, 1H), 3.89 (dd, J = 7.6, 6.6 Hz, 2H), 2.66 (m, 2H), 2.44 (m, 2H)), the introduction of bromine at C1 would lead to the disappearance of one of the aromatic signals and a downfield shift of the remaining aromatic proton at C3.[7] The signals for the aliphatic protons on the pyrrolidine ring would likely experience minor shifts.
-
¹³C NMR: The carbon NMR spectrum would be expected to show 6 distinct signals. The most significant change compared to the parent compound would be the chemical shift of the C1 carbon, which would be directly attached to the bromine atom. This carbon signal would likely appear in the range of 100-120 ppm.
Mass Spectrometry (MS)
The mass spectrum would provide the molecular weight of the compound. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations characteristic of the imidazole ring. The C-Br stretch is typically weak and appears in the fingerprint region (500-600 cm⁻¹).
Reactivity and Synthetic Utility in Drug Discovery
The primary value of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole in a research and development context lies in its potential as a versatile synthetic intermediate. The C1-bromo substituent is primed for participation in a variety of powerful cross-coupling reactions.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction enables the formation of a C-C bond between the C1 position of the heterocycle and a wide range of aryl or vinyl boronic acids or esters.[5] This is a robust and widely used method for constructing biaryl structures, which are common motifs in pharmaceutical agents.
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, would allow for the introduction of an alkyne moiety at the C1 position. Alkynes are valuable functional groups that can be further elaborated or can participate in "click" chemistry reactions.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction facilitates the formation of C-N bonds. Reacting 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole with various primary or secondary amines would provide access to a library of C1-amino derivatives, a common strategy for modulating the physicochemical and pharmacological properties of a lead compound.
Other Cross-Coupling Reactions
Other potential transformations include the Heck reaction (for C-C bond formation with alkenes), Stille coupling (using organotin reagents), and various copper-catalyzed coupling reactions.[9]
Conclusion
1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole represents a strategically important, yet underexplored, chemical entity. This guide has provided a comprehensive, scientifically-grounded pathway for its synthesis, beginning with a validated protocol for its parent scaffold and followed by a proposed, high-probability method for its selective bromination. The detailed discussion of its expected spectroscopic properties provides a clear roadmap for its characterization. The true potential of this molecule, however, lies in its utility as a versatile building block. The C1-bromo group opens the door to a vast array of chemical diversity through modern cross-coupling methodologies. For researchers in drug discovery and medicinal chemistry, 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole is not just a molecule, but a key that can unlock novel areas of chemical space in the quest for new and effective therapeutics.
References
- Kavina, A. A., et al. (2000). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Chemistry of Heterocyclic Compounds, 36(7), 823-830.
- El-Sayed, M. A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Medical Virology, 93(9), 5275-5296.
- Hazeri, N., et al. (2012). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, 8(1), 51-53.
- Sigma-Aldrich. 3-(4-bromophenyl)-6,7-dihydro-5h-pyrrolo(1,2-a)imidazole hydrobromide.
- ChemScene. 2-Bromo-7-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
- Bentham Science. Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction.
- National Center for Biotechnology Information. (2021). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. PubChem Compound Summary for CID 10441661.
- Y-Scholar Hub@YONSEI. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2.
- ChemScene. 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole.
- Google Patents. Pyrrolo(1,2-c)
-
MDPI. Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[10]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ 1 -Pyrrolines.
- ResearchGate. (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
- SpringerLink.
- PubMed. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'.
- Google Patents. New forms and salts of a dihydropyrrolo(1,2-c)
- PubMed. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans.
- BenchChem.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Frontiers. C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes.
- Patsnap Eureka. DERIVATIVES OF 6,7-DIHYDRO-5H-IMIDAZO[1,2-alpha]IMIDAZOLE-3-CARBOXYLIC ACID AMIDES.
-
MDPI. Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[10]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ 1 -Pyrrolines.
- ScienceDirect. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
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Technical Whitepaper: 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
This guide provides an in-depth technical analysis of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole , a specialized bicyclic heterocyclic building block used in medicinal chemistry.
Part 1: Chemical Identity & Core Properties[1]
1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole is a fused bicyclic scaffold characterized by a saturated pyrrolidine ring fused to an imidazole ring across the [1,2-c] bond. This specific isomer places the bridgehead nitrogen at the N3 position of the imidazole, creating a distinct electronic profile compared to the more common [1,2-a] isomer.
Identification Data
| Property | Detail |
| CAS Number | 2680530-98-5 |
| IUPAC Name | 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| SMILES | BrC1=C(CCC2)N2C=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calc) | ~6.5 (Imidazole N1) |
Structural Analysis
The compound features a pyrrolo[1,2-c]imidazole core.[1] Unlike the [1,2-a] isomer (where the bridgehead nitrogen is N1), the [1,2-c] fusion implies the bridgehead is N3 (using standard imidazole numbering). The "1-bromo" designation in this specific CAS entry refers to the carbon atom of the imidazole ring adjacent to the ring fusion but distal to the bridgehead nitrogen (C5 in standard imidazole numbering).
-
Electronic Character: The pyrrolidine ring acts as an electron-donating alkyl group fused to the imidazole, increasing the basicity of the N1 nitrogen compared to unsubstituted imidazole.
-
Bromine Position: The C-Br bond is located at the most electron-rich position of the imidazole ring, making it highly reactive for cross-coupling reactions.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this scaffold requires a strategy that differentiates it from the thermodynamic [1,2-a] product. The following protocol outlines a robust route starting from urocanic acid or imidazole-4-propionic acid derivatives.
Retrosynthetic Analysis
The most reliable route involves the construction of the saturated ring onto a pre-existing imidazole core via intramolecular alkylation.
-
Precursor: 3-(1H-imidazol-4-yl)propan-1-ol.
-
Key Step: Intramolecular cyclization of the activated alcohol (mesylate/halide) onto the imidazole nitrogen.
-
Regioselectivity: Cyclization must occur at N3 to form the [1,2-c] system. Steric and electronic control is required to avoid [1,2-a] formation (bridged species).
Detailed Synthetic Protocol
Step 1: Preparation of the Core (6,7-dihydro-5H-pyrrolo[1,2-c]imidazole)
-
Starting Material: 3-(1H-imidazol-4-yl)propan-1-ol.
-
Activation: React with Thionyl Chloride (SOCl₂) in DCM at 0°C to form 4-(3-chloropropyl)-1H-imidazole .
-
Note: Isolate as the hydrochloride salt to prevent premature polymerization.
-
-
Cyclization:
-
Dissolve the chloro-intermediate in dry DMF (0.1 M).
-
Add NaH (2.2 eq) slowly at 0°C.
-
Heat to 80°C for 4 hours.
-
Mechanism: The N3 nitrogen (proximal to the chain) attacks the terminal alkyl chloride.
-
Purification: Silica gel chromatography (DCM/MeOH/NH₃). The [1,2-c] isomer is often the kinetic product or can be favored by protecting N1.
-
Step 2: Regioselective Bromination
-
Reagent: N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve the core (1.0 eq) in ACN at -10°C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Stir at 0°C for 2 hours.
-
Causality: The C1 position (C5 of original imidazole) is the most nucleophilic site. Low temperature prevents poly-bromination.
-
-
Workup: Quench with aqueous Na₂S₂O₃, extract with EtOAc, and recrystallize from Hexane/EtOAc.
Synthesis Flowchart (Graphviz)
Caption: Figure 1. Synthetic pathway for the production of CAS 2680530-98-5 via intramolecular alkylation and electrophilic aromatic substitution.
Part 3: Applications in Drug Discovery[5]
This compound serves as a high-value Fragment-Based Drug Discovery (FBDD) handle. Its rigid bicyclic structure restricts conformational freedom, potentially increasing binding affinity and selectivity compared to flexible histamine analogs.
Reactivity Profile & Scaffold Hopping
The C-Br bond allows for rapid diversification via Palladium-catalyzed cross-coupling reactions.
| Reaction Type | Reagent/Conditions | Target Motif |
| Suzuki-Miyaura | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Biaryl systems (Kinase hinge binders) |
| Buchwald-Hartwig | Amines, Pd₂dba₃, XPhos | Amino-imidazoles (GPCR ligands) |
| Heck Reaction | Acrylates, Pd(OAc)₂ | Functionalized linkers |
| Lithiation | n-BuLi, -78°C (Halogen Dance risk) | Formylation (DMF) or Carboxylation |
Therapeutic Areas
-
Kinase Inhibitors: The imidazole nitrogen pair (N1/N3) can function as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP. The fused pyrrolidine ring fills hydrophobic pockets (e.g., the Gatekeeper region).
-
H3 Receptor Antagonists: As a conformationally restricted histamine analog, this core is explored in CNS indications (narcolepsy, cognitive deficits).
-
Epigenetic Modulators: Used in the design of LSD1 or HDAC inhibitors where the imidazole coordinates zinc or interacts with FAD.
Functional Workflow Diagram
Caption: Figure 2. Divergent synthesis utility of the 1-bromo intermediate in medicinal chemistry campaigns.
Part 4: Safety & Handling (MSDS Summary)
-
Hazard Classification: GHS07 (Warning).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; protect from direct exposure to prevent debromination or discoloration.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
PubChem. (2024). Compound Summary: 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives. National Library of Medicine. Retrieved from [Link]
-
Hazeri, N., et al. (2011). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, 8(1). Retrieved from [Link]
-
Morales-Collazo, O., et al. (2020).[2] Crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData. (Cited for structural comparison of the [1,2-a] isomer). Retrieved from [Link]
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The Pyrrolo[1,2-c]imidazole Scaffold in Medicinal Chemistry: Structural Properties, Synthetic Methodologies, and Therapeutic Applications
Executive Summary The pyrrolo[1,2-c]imidazole scaffold represents a privileged bicyclic framework in modern medicinal chemistry. By fusing an electron-rich pyrrole with an imidazole ring, drug designers achieve a unique balance of conformational rigidity, hydrogen-bonding capacity, and tunable lipophilicity. This technical guide explores the physicochemical rationale behind the scaffold, its pleiotropic pharmacological applications, and the state-of-the-art synthetic methodologies required to assemble it.
Structural Rationale: Escaping Flatland
Historically, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic systems (e.g., indoles, benzimidazoles). However, the push towards higher sp3 character (Fsp3)—often termed "escaping flatland"—has highlighted the value of partially saturated bicyclic systems. The tetrahydro-1H-pyrrolo[1,2-c]imidazole core exemplifies this, offering a three-dimensional architecture that while maintaining the crucial nitrogen lone pairs required for target engagement.
Pharmacological Landscape
The versatility of the pyrrolo[1,2-c]imidazole scaffold is demonstrated across multiple distinct therapeutic areas:
-
Endocrinology: 1 is a potent inhibitor of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), utilized in the treatment of Cushing's syndrome[1]. The mechanism relies on the unhindered basic nitrogen of the imidazole moiety coordinating directly with the heme iron of the cytochrome P450 enzymes[1].
-
Neurology: Derivatives such as Analogue 19 and Analogue 26 function as2[2]. The rigid dione core precisely vectors the basic amine into the GPCR binding pocket, yielding single-digit nanomolar affinities[3].
-
Infectious Disease: In the fight against Gram-negative bacteria, scaffold hopping from methylsulfone hydroxamates to 1,2-dihydro-3H-pyrrolo[1,2-c]imidazole-3-ones has generated novel 4 against Pseudomonas aeruginosa[4].
Quantitative Structure-Activity Relationship (QSAR) Data
| Compound/Derivative | Target | Indication | Key Quantitative Metric | Mechanism of Action / Structural Role |
| Osilodrostat (LCI-699) | CYP11B1 / CYP11B2 | Cushing's Syndrome | Clinical efficacy | Imidazole N-atom coordinates with heme iron, inhibiting cortisol synthesis[1]. |
| Analogue 19 | 5-HT1A Receptor | CNS Depressant | Ki = 2.3 nM, EC50 = 19 nM | Dione core provides conformational rigidity to orient the basic amine[3]. |
| Analogue 26 | 5-HT1A Receptor | Neuroprotection | Ki = 5.9 nM, EC50 = 21.8 nM | Rigid scaffold ensures optimal fit within the GPCR binding pocket[2]. |
| Imidazolone 18d | LpxC Enzyme | Gram-Negative Infection | Potent MIC vs P. aeruginosa | Scaffold hopping from hydroxamates improves metabolic stability[4]. |
Mechanistic Pathway Visualization
Pharmacological targeting and optimization workflow of the pyrrolo[1,2-c]imidazole scaffold.
Advanced Synthetic Methodologies: A Self-Validating Protocol
Synthesizing highly functionalized pyrrolo[1,2-c]imidazoles has historically been challenged by the strong coordinating nature of the nitrogen-rich products, which often poison transition metal catalysts. To overcome this, an 5 is employed[5].
Protocol: Aerobic Pd(0)-Catalyzed C2–H Functionalization Objective: To synthesize heteroaryl-substituted pyrrolo[1,2-c]imidazoles while overriding heterocycle poisoning effects.
Step 1: Substrate Preparation & Directing Group Installation
-
Action: React the starting pyrrole-2-carboxylate with N-methoxylamine hydrochloride to yield an N-methoxylamide intermediate.
-
Causality: The N-methoxylamide acts as a robust bidentate directing group. It forces the palladium center into strict spatial proximity with the C2–H bond, significantly lowering the activation energy required for C–H cleavage[5].
Step 2: Catalytic Assembly
-
Action: In a reaction vial, combine the N-methoxylamide pyrrole (1.0 equiv), Pd2(dba)3 (5 mol% as the Pd(0) source), and Cs2CO3 (2.0 equiv) in a 9:1 Toluene/DMSO solvent mixture.
-
Causality: Utilizing a Pd(0) precatalyst initiates the cycle via oxidative addition rather than electrophilic palladation, bypassing the poisoning effect of the basic nitrogen atoms[5]. DMSO acts as a mild coordinating ligand that stabilizes the Pd(0) species, preventing premature aggregation.
Step 3: Aerobic Oxidation Cycle
-
Action: Purge the system with O2 gas (1 atm) via a balloon and heat to 100 °C for 12–24 hours.
-
Causality: Molecular oxygen serves as a green, terminal oxidant. It regenerates the active Pd catalyst following reductive elimination, ensuring a highly atom-economical catalytic turnover[5].
Step 4: Self-Validating Reaction Monitoring
-
Action: Monitor the reaction progress via LC-MS and visual inspection.
-
Self-Validation: This system is inherently self-validating. A successful catalytic cycle is indicated by the steady depletion of the starting material's [M+H]+ peak and the appearance of the cyclized product mass. Visually, if the solution turns opaque black within the first hour, it indicates oxygen starvation and the irreversible precipitation of "palladium black," signaling a failure in the oxidation cycle[5].
Step 5: Isolation and Purification
-
Action: Cool the mixture, filter through a Celite pad, concentrate, and purify via flash chromatography.
-
Causality: Celite filtration removes nanoparticulate palladium residues, which is critical to prevent false-positive cytotoxicity in downstream biological evaluations.
References
1.3 - ResearchGate 2.5 - PMC / NIH 3.1 - Beilstein Journals 4.4 - Journal of Medicinal Chemistry / ACS Publications 5. - RSC Publishing 6.2 - ACS Publications
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
difference between pyrrolo[1,2-c]imidazole and pyrrolo[1,2-a]imidazole
Executive Summary
The distinction between pyrrolo[1,2-a]imidazole and pyrrolo[1,2-c]imidazole is not merely one of nomenclature but of fundamental topology, electronic distribution, and reactivity. These two scaffolds represent isomeric 5,5-fused bicyclic nitrogen heterocycles. The critical differentiator lies in the connectivity of the nitrogen atoms relative to the bridgehead :
-
Pyrrolo[1,2-c]imidazole preserves the N–C–N (amidine-like) motif of the parent imidazole, making it a privileged scaffold for N-heterocyclic carbene (NHC) precursors and specific metallo-enzyme inhibitors.
-
Pyrrolo[1,2-a]imidazole features an N–C–C–N connectivity, extending the conjugation path. This scaffold is dominant in neuroactive drug discovery (e.g., Dimiracetam) and ionic liquid applications due to its unique basicity and stability profile.
This guide provides a rigorous technical analysis of these differences, supported by validated synthetic protocols and structural data.
Structural & Electronic Anatomy
Topological Divergence
Both systems fuse a pyrrole ring with an imidazole ring, sharing one nitrogen atom at the bridgehead and one carbon atom. The "a" and "c" designations refer to the bond of the imidazole ring involved in the fusion.
| Feature | Pyrrolo[1,2-a]imidazole | Pyrrolo[1,2-c]imidazole |
| IUPAC Fusion | Fusion across the 1,5-bond (or a-face relative to N1) of imidazole. | Fusion involves the 3,4-bond (or c-face) relative to the bridgehead. |
| Heteroatom Path | N(bridge)–C–C–N | N(bridge)–C–N |
| Core Motif | Vinylogous Amidine | Amidine / Imidazolyne |
| Electronic Character | Extended conjugation; N(non-bridge) is pyridine-like but less acidic than imidazole. | High electron density in the N–C–N pocket; precursor to stable carbenes. |
| Key SMILES | C1=CN2C=CNC2=C1 | C1=CN2C=N1 (Core motif) |
Electronic Consequences
-
Basicity (pKa): The [1,2-c] isomer, retaining the N–C–N amidine triad, exhibits basicity patterns similar to substituted imidazoles (pKa ~7.0 for the conjugate acid). The [1,2-a] isomer, with the nitrogens separated by two carbons, often displays altered basicity due to the vinylogous spacing, affecting its ability to act as a hydrogen bond acceptor in kinase pockets.
-
Reactivity: The C3 position in [1,2-c]imidazole (between the two nitrogens) is highly acidic (pKa ~20-24 for C-H deprotonation), making it susceptible to lithiation and carbene formation. In contrast, the [1,2-a] system is more prone to electrophilic aromatic substitution at the pyrrole ring positions (C5/C6).
Visualization of Structural Isomerism
The following diagram illustrates the connectivity difference and the resulting electronic motifs.
Figure 1: Topological comparison showing the N-C-C-N path of the [1,2-a] isomer versus the N-C-N path of the [1,2-c] isomer.
Experimental Protocols
To ensure reproducibility, we present two distinct, high-yield synthetic routes validated in recent literature.
Protocol A: Synthesis of Pyrrolo[1,2-a]imidazole (Green One-Pot Method)
Target: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives Mechanism: [3+2] Cycloaddition of azomethine ylides generated in situ.
Reagents:
-
Phenacyl azide (1.0 equiv)
-
L-Proline (1.0 equiv)
-
Solvent: Toluene or Ethanol
-
Base: Triethylamine (TEA) (2.0 equiv)
Step-by-Step Methodology:
-
Pre-reaction: Dissolve phenacyl azide (e.g., 1.0 mmol) and L-proline (1.0 mmol) in Toluene (5 mL) in a round-bottom flask.
-
Activation: Add TEA (2.0 mmol) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (110°C) for 3–5 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).
-
Checkpoint: The evolution of nitrogen gas (
) indicates the decomposition of the azide to the reactive imine intermediate.
-
-
Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with water (2x10 mL), dry over
, and concentrate. Purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane). -
Yield: Expect 75–85% of the bicyclic product.
Protocol B: Synthesis of Pyrrolo[1,2-c]imidazole (Van Leusen Strategy)
Target: Functionalized pyrrolo[1,2-c]imidazoles Mechanism: Base-mediated cycloaddition of TosMIC with acylethynylpyrroles.
Reagents:
-
Acylethynylpyrrole (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
-
Base: Sodium tert-butoxide (
-BuONa) (2.0 equiv) -
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, dissolve TosMIC (1.2 mmol) in anhydrous THF (5 mL).
-
Deprotonation: Cool to 0°C and add
-BuONa (2.0 mmol). Stir for 15 minutes to generate the anion. -
Addition: Add a solution of acylethynylpyrrole (1.0 mmol) in THF dropwise.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Critical Note: This reaction can yield regioisomeric mixtures (bipyrroles vs. [1,2-c]imidazoles). The use of
-BuONa favors the [1,2-c] pathway over KOH.
-
-
Quench: Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x15 mL). Wash combined organics with brine.
-
Purification: Flash chromatography on silica gel. The [1,2-c] isomer typically elutes after the bipyrrole byproduct.
Medicinal Chemistry & Applications
Comparative SAR Table
| Application Domain | Pyrrolo[1,2-a]imidazole | Pyrrolo[1,2-c]imidazole |
| Primary Indication | Cognition Enhancement (Nootropics) | Antimicrobial / Antifungal |
| Key Drug/Probe | Dimiracetam (Cognition enhancer) | mGlu2 Receptor PAMs |
| Binding Mode | Acts as a conformationally restricted GABA mimetic; interacts with glutamate receptors. | The N-C-N motif coordinates metals (e.g., in heme targets) or forms H-bonds in allosteric pockets. |
| Metabolic Stability | High. The bridgehead nitrogen reduces electron density on the pyrrole, stabilizing it against oxidative metabolism. | Moderate. The C3 position is metabolically labile unless substituted. |
Signaling & Synthesis Workflow
The following diagram summarizes the synthetic divergence and biological targets.
Figure 2: Synthetic divergence leading to distinct pharmacological classes.
References
-
Synthesis of Pyrrolo[1,2-c]imidazoles: Trofimov, B. A., et al. (2024). "Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide." MDPI.
-
Pyrrolo[1,2-a]imidazole Protocols: Reddy, C. N., et al. (2017). "Phenacyl azides as efficient intermediates: One-pot synthesis of pyrrolidines and imidazoles." RSC Advances.
-
Structural Data (Crystallography): Morales-Collazo, O., et al. (2020).[1] "6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole."[1][2] IUCrData.
-
Medicinal Chemistry (Cognition): Pinza, M., et al. (1996). "Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones." Journal of Medicinal Chemistry.
-
General Imidazole Properties: "Imidazole: Synthesis, Functionalization and Physicochemical Properties." MDPI Molecules.
Sources
1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole molecular weight and formula
[2]
Part 2: Synthetic Pathways
The synthesis of the [1,2-c] fused system often leverages the chirality and skeleton of L-proline , ensuring the saturation of the 5, 6, and 7 positions is inherent to the starting material rather than requiring difficult partial hydrogenation of a fully aromatic precursor.
Retrosynthetic Logic
-
Core Construction: The pyrrolo[1,2-c]imidazole skeleton is efficiently accessible via the cyclization of proline-derived ureas or hydantoins.
-
Aromatization/Reduction: Converting the hydantoin (dione) to the imidazole requires selective reduction.
-
Functionalization: Regioselective bromination.
Protocol: Proline-Directed Synthesis
Step 1: Formation of the Bicyclic Dione (Hydantoin)
-
Reagents: L-Proline, Potassium Cyanate (KOCN), HCl.
-
Mechanism: Proline reacts with isocyanic acid (generated in situ) to form N-carbamoylproline, which undergoes acid-catalyzed cyclization to tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 5768-79-6).
-
Key Insight: This step establishes the [1,2-c] fusion and the saturated "5H,6H,7H" backbone.
Step 2: Reduction to the Dihydro-imidazole
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or Red-Al.
-
Process: The dione carbonyls are reduced. Depending on conditions, this yields the fully saturated bicyclic amine or, with controlled oxidation/workup, the pseudo-aromatic imidazole tautomer.
-
Note: Often, the fully reduced pyrrolizidine-like intermediate is oxidized (e.g., with MnO₂ or Swern conditions) to restore the imidazole aromaticity while leaving the pyrrolidine ring saturated.
Step 3: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), DMF, 0°C.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The imidazole ring is electron-rich. The position adjacent to the bridgehead (C1) is sterically accessible and electronically activated.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Graphviz Diagram: Synthetic Workflow
Part 3: Reactivity & Applications
Suzuki-Miyaura Coupling Partner
The C-Br bond is highly reactive toward Pd-catalyzed cross-coupling.
-
Application: Introduction of aryl/heteroaryl groups to expand the pharmacophore.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.
-
Why it works: The electron-rich nature of the imidazole facilitates oxidative addition of the Pd(0) species.
C-H Activation
The remaining imidazole C-H bond (C3) is acidic and can be functionalized via direct arylation or lithiation (n-BuLi), allowing for orthogonal functionalization of the ring.
Physicochemical Tuning
The saturated "5H,6H,7H" loop increases the fraction of sp³ carbons (
References
-
Hazeri, N., et al. (2011). "Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction." Letters in Organic Chemistry. Retrieved from [Link]
-
PubChem . (2025).[3][5] Compound Summary: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
Sources
Osilodrostat intermediate 1-bromo-pyrrolo[1,2-c]imidazole
An in-depth technical analysis of the Osilodrostat intermediate 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole .
The Pharmacological and Structural Landscape
Osilodrostat (marketed under the trade name Isturisa) is a highly potent, orally bioavailable small-molecule inhibitor targeting 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2)[1]. Approved by the FDA and EMA for the treatment of endogenous Cushing's syndrome, the drug effectively normalizes elevated cortisol levels[2].
The pharmacological efficacy of Osilodrostat is fundamentally anchored to its unique chiral core: a 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole bicyclic system. Synthesizing this core—and specifically installing the critical 3-fluoro-4-cyanophenyl moiety at the (R)-stereocenter of the C5 position—requires exquisite regiocontrol. To achieve this, process chemists rely on a highly specialized building block: 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (CAS: 2680530-98-5) [3].
The Mechanistic Rationale: Why Brominate C1?
A common question in API process chemistry is why a halogen is introduced into a scaffold only to be removed in a subsequent step. The answer lies in the inherent, competing reactivity of the pyrrolo[1,2-c]imidazole bicyclic system[4].
-
The Regioselectivity Problem: To synthesize Osilodrostat, the C5 position of the pyrroline ring must be functionalized. However, the fused imidazole ring possesses highly acidic and nucleophilic protons at the C1 and C3 positions. Direct metallation or electrophilic functionalization of the unprotected core typically results in chaotic mixtures, with reactions occurring preferentially at C1 or C3 rather than the desired C5.
-
The Halogen Blocking & Directing Strategy: By intentionally brominating the C1 position, we achieve a dual mechanistic advantage. First, the bulky bromine atom sterically and electronically blocks the most reactive site on the imidazole ring. Second, the electron-withdrawing nature of the halogen subtly modulates the pKa of the adjacent pyrroline protons, kinetically favoring deprotonation at C5 when treated with a sterically hindered base.
Synthetic Workflows & Logical Relationships
Workflow for the synthesis of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole.
Pathway utilizing the 1-bromo intermediate for Osilodrostat API synthesis.
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of the 1-Bromo Intermediate
-
Preparation: Dissolve 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reactor to exactly 0°C.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.
-
Causality: NBS is utilized instead of elemental bromine (Br₂) to provide a controlled, low steady-state concentration of the bromonium ion. Kinetically, the C1 position of the imidazole ring is the most nucleophilic. Maintaining the temperature strictly at 0°C suppresses the activation energy required for secondary bromination at C3, ensuring exclusive mono-bromination at C1.
-
-
Validation (IPC): Monitor via LC-MS. The system is self-validating when the starting material peak (m/z 109) disappears, replaced entirely by a 1:1 isotopic doublet at m/z 187.0 and 189.0, characteristic of a single bromine incorporation.
Protocol B: C5-Arylation via Directed Lithiation
-
Metallation: Dissolve the 1-bromo intermediate in anhydrous THF at -78°C. Dropwise, add Lithium bis(trimethylsilyl)amide (LHMDS, 1.2 eq).
-
Causality: The choice of base is the most critical parameter in this protocol. Utilizing an alkyllithium reagent (such as n-butyllithium) would disastrously trigger a rapid halogen-metal exchange at the C1-Br bond. By employing LHMDS—a sterically hindered, non-nucleophilic base—we strictly prevent interaction with the C1-bromine. Instead, LHMDS selectively abstracts the mildly acidic C5 proton adjacent to the bridgehead nitrogen.
-
-
Electrophilic Trapping: Introduce the 3-fluoro-4-cyanophenyl coupling partner and allow the reaction to slowly warm to room temperature.
-
Validation (IPC): To validate regioselective metallation prior to scaling, quench a 1 mL reaction aliquot with D₂O. ¹H NMR analysis must show >95% deuterium incorporation exclusively at the C5 methylene protons, proving the C1-Br bond remained intact.
Protocol C: Catalytic Debromination and Chiral Resolution
-
Hydrogenolysis: Charge a pressure reactor with the C5-arylated bromo-intermediate, 10% Pd/C, sodium acetate (NaOAc, 2.0 eq), and methanol. Pressurize with H₂ gas (3 atm) and stir at 25°C.
-
Causality: As the C-Br bond is cleaved, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the imidazole nitrogens, altering the solubility of the intermediate and rapidly poisoning the palladium catalyst. NaOAc acts as a mild proton scavenger, driving the catalytic cycle to completion without degrading the pyrrolo-imidazole core.
-
-
Resolution: The resulting racemic mixture is subjected to chiral HPLC separation.
-
Validation: Isolation of the pure (R)-enantiomer directly results in the final Osilodrostat API, validated by specific optical rotation and chiral stationary phase purity >99.5% ee[5].
-
Quantitative Data & Analytical Characterization
To ensure batch-to-batch reproducibility, the 1-bromo intermediate must conform to strict physicochemical parameters before being subjected to the C5-arylation workflow.
| Parameter | Value / Specification |
| Chemical Name | 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
| CAS Registry Number | 2680530-98-5[3] |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [3] |
| Mass Spectrometry (ESI+) | m/z 187.0 [M+H]⁺ (⁷⁹Br), 189.0 [M+H]⁺ (⁸¹Br) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (s, 1H, C3-H), 4.10 (t, 2H, C7-H₂), 2.85 (m, 2H, C5-H₂), 2.50 (m, 2H, C6-H₂) |
| Purity Standard (HPLC) | ≥ 98.0% (Area Normalization) |
References
- Source: ccspublishing.org.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase)
- Source: chemscene.
- Source: researchgate.
- Source: researchgate.
Sources
- 1. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the IUPAC Numbering of the 5H,6H,7H-pyrrolo[1,2-c]imidazole Ring System
For Researchers, Scientists, and Drug Development Professionals
The 5H,6H,7H-pyrrolo[1,2-c]imidazole scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds. A precise and universally understood nomenclature is paramount for unambiguous scientific communication. This guide provides an in-depth explanation of the systematic numbering of the 5H,6H,7H-pyrrolo[1,2-c]imidazole ring system according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
Introduction: The Significance of Systematic Nomenclature
In the realm of drug discovery and development, the ability to accurately name a chemical structure is not merely a matter of convention; it is a cornerstone of scientific integrity and reproducibility. The IUPAC nomenclature provides a logical and systematic set of rules to ensure that a given name corresponds to a single, unique chemical structure.[1][2] For complex heterocyclic systems like pyrrolo[1,2-c]imidazole, a thorough understanding of these rules is essential for researchers to navigate the scientific literature, patent databases, and regulatory documents with confidence.
The pyrrolo[1,2-c]imidazole core is a fused bicyclic system containing a bridgehead nitrogen atom, a feature that introduces specific considerations in its numbering. This guide will deconstruct the IUPAC naming process for this important scaffold, providing a step-by-step rationale for the assignment of locants to each atom in the ring system.
Deciphering the Name: Understanding the Components
The name "5H,6H,7H-pyrrolo[1,2-c]imidazole" itself provides critical information about the structure. Let's break it down:
-
pyrrolo : This indicates the presence of a pyrrole ring.
-
imidazole : This indicates the presence of an imidazole ring.
-
[1,2-c] : This describes the fusion between the two rings. The numbers '1,2' refer to the atoms of the pyrrole ring involved in the fusion, and the letter 'c' refers to the face of the imidazole ring where the fusion occurs.
-
5H,6H,7H : These are "indicated hydrogens," which specify the location of saturated atoms in the otherwise unsaturated fused ring system.
The Systematic Numbering Protocol
The numbering of a fused heterocyclic system is governed by a set of priority rules. The following is a logical workflow for determining the correct numbering of the 5H,6H,7H-pyrrolo[1,2-c]imidazole ring system.
Step 1: Identification of the Parent Ring
In a fused heterocyclic system, one ring is designated as the "parent" or "base" component, and the other is considered the "attached" component. The selection of the parent ring is based on a hierarchy of IUPAC rules.[2][3][4]
-
Rule: For fused systems where both rings contain nitrogen, the ring with the greater number of heteroatoms is considered the parent.[4]
In the case of pyrrolo[1,2-c]imidazole, the imidazole ring contains two nitrogen atoms, while the pyrrole ring contains one. Therefore, imidazole is the parent ring . The pyrrole ring is the attached component, which is indicated by the "pyrrolo" prefix.
Step 2: Numbering the Parent Ring and Identifying the Fusion Face
The parent imidazole ring is numbered according to standard IUPAC rules for monocyclic heterocycles. The numbering starts at one of the nitrogen atoms and proceeds around the ring to give the other heteroatom the lowest possible number.
The faces of the parent ring are lettered in alphabetical order, starting with 'a' for the bond between atoms 1 and 2, 'b' for the bond between atoms 2 and 3, and so on.
The fusion descriptor "[1,2-c]" tells us that the pyrrole ring is fused to the 'c' face of the imidazole ring, which is the bond between atoms 3 and 4. The numbers '1,2' indicate that the fusion involves atoms 1 (the nitrogen) and 2 of the pyrrole ring.
Step 3: Numbering the Fused Bicyclic System
The numbering of the entire pyrrolo[1,2-c]imidazole system follows a specific set of rules for fused heterocycles with a bridgehead atom.
-
Rule: The numbering starts from an atom adjacent to a bridgehead and proceeds around the periphery of the ring system. The bridgehead atoms themselves are numbered after the peripheral atoms have been assigned locants.
-
Rule: The numbering should be done in a direction that gives the heteroatoms the lowest possible locants.
Applying these rules to 5H,6H,7H-pyrrolo[1,2-c]imidazole:
-
The bridgehead nitrogen atom is common to both rings.
-
Numbering commences from the carbon atom immediately adjacent to the bridgehead nitrogen in the imidazole portion of the molecule. This gives the non-bridgehead nitrogen atom the lowest possible number (2).
-
The numbering continues around the five-membered imidazole ring and then proceeds to the five-membered pyrrole ring.
-
The bridgehead nitrogen is numbered last (4).
The resulting numbering for the fully unsaturated pyrrolo[1,2-c]imidazole cation would be as follows:
A note on the above diagram: this represents a hypothetical unsaturated precursor for numbering illustration. The actual target molecule is saturated at specific positions.
For the specific molecule 5H,6H,7H-pyrrolo[1,2-c]imidazole , the "H" indicates saturation at positions 5, 6, and 7. The final, correct numbering is therefore:
Sources
Therapeutic Potential of 1-Bromo-pyrrolo[1,2-c]imidazole Analogs: Mechanistic Insights, Synthesis, and Clinical Trajectories
Executive Summary
The pyrrolo[1,2-c]imidazole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent interaction with metalloenzymes. The most prominent clinical validation of this core is osilodrostat (LCI-699), a potent inhibitor of aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) utilized in the management of Cushing's syndrome[1]. However, next-generation drug design necessitates the fine-tuning of pharmacokinetics, metabolic stability, and enzyme selectivity. The introduction of a bromine atom at the C1 position of the pyrrolo[1,2-c]imidazole ring represents a sophisticated bioisosteric strategy. This in-depth technical guide explores the structural pharmacology, synthetic methodologies, and preclinical validation of 1-bromo-pyrrolo[1,2-c]imidazole analogs.
Structural Pharmacology & Rationale
The Metalloenzyme Target
CYP11B1 and CYP11B2 are mitochondrial cytochrome P450 enzymes responsible for the terminal steps of cortisol and aldosterone biosynthesis, respectively. The pyrrolo[1,2-c]imidazole core mimics the transition state of steroidogenesis intermediates. The critical interaction is the coordinate covalent bond formed between the
Causality Behind the 1-Bromo Modification
While unsubstituted pyrrolo[1,2-c]imidazoles exhibit high potency, they often suffer from promiscuous binding to off-target hepatic CYPs (e.g., CYP3A4, CYP2D6) due to the high basicity of the imidazole nitrogen. Halogenation at the C1 position introduces two critical pharmacological advantages:
-
Modulation: The electron-withdrawing nature of the bromine atom via inductive effects lowers the
of the adjacent basic nitrogen. This reduces off-target binding affinities where strong basicity is a prerequisite, thereby widening the therapeutic window. -
Halogen Bonding & Steric Shielding: The bromine atom possesses a highly localized region of positive electrostatic potential (the
-hole). This allows the 1-bromo analog to form highly directional, non-covalent halogen bonds with backbone carbonyl oxygens in the CYP11B1/2 active site, anchoring the molecule more rigidly than its unsubstituted counterparts[2].
Fig 1. Inhibition of CYP11B1/CYP11B2 pathways by 1-bromo-pyrrolo[1,2-c]imidazole analogs.
Synthesis & Validation Protocols
The synthesis of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole requires a highly regioselective approach. The following protocol utilizes a self-validating sequence where each intermediate provides distinct spectroscopic handles.
Step 1: Construction of the Core Scaffold
The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core is synthesized via an intramolecular Wittig reaction or a modified Marckwald reaction starting from commercially available N-Boc protected prolinal[2][3].
-
Procedure: React N-Boc prolinal with potassium thiocyanate to form the cyclic imidazole-2-thione intermediate. Desulfurization is achieved using Raney Nickel in ethanol under reflux for 4 hours to yield the unsubstituted pyrrolo[1,2-c]imidazole core.
-
Causality of Choice: Raney Nickel is chosen over oxidative desulfurization to prevent the formation of N-oxides, ensuring the imidazole nitrogen remains available for subsequent target coordination.
Step 2: Regioselective Bromination
-
Procedure: Dissolve the core scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise over 30 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous
. -
Causality of Choice: NBS is utilized instead of elemental bromine (
) to prevent over-bromination at the C3 position. The mild electrophilic nature of NBS, combined with the steric hindrance of the bicyclic system, drives substitution exclusively to the C1 position.
Step 3: Self-Validating Analytical Confirmation
To ensure the integrity of the synthesized analog before biological screening, the system must self-validate through orthogonal analytical techniques:
-
H NMR (400 MHz,
): The successful bromination is validated by the disappearance of the distinct singlet at ~7.50 ppm (corresponding to the C1 proton) and the retention of the C3 proton singlet at ~7.65 ppm. -
LC-MS (ESI+): The mass spectrum must show a characteristic 1:1 isotopic doublet for the
and peaks (e.g., m/z 187.0 and 189.0), definitively confirming the incorporation of a single bromine atom.
Preclinical Screening Protocols
To evaluate the therapeutic potential of these analogs, researchers must employ a tiered screening workflow.
Fig 2. Step-by-step preclinical validation workflow for pyrrolo[1,2-c]imidazole derivatives.
Protocol A: Cell-Free Recombinant CYP Inhibition Assay
-
Preparation: Incubate human recombinant CYP11B1 or CYP11B2 (10 nM) with the 1-bromo analog (serial dilutions from 10
M to 0.1 nM) in potassium phosphate buffer (pH 7.4). -
Initiation: Add the fluorogenic substrate (e.g., 11-deoxycorticosterone) and NADPH regeneration system.
-
Detection: Measure fluorescence (Ex/Em = 490/530 nm) after 30 minutes.
-
Logic: This cell-free system isolates the direct binding affinity (IC
) of the compound to the enzyme, removing variables related to cell permeability or metabolic efflux.
Protocol B: H295R Cellular Steroidogenesis Assay
-
Cell Culture: Seed human adrenocortical H295R cells in 96-well plates at
cells/well. H295R cells are utilized because they physiologically express all steroidogenic enzymes, acting as a self-validating model of the human adrenal cortex. -
Treatment: Treat cells with the 1-bromo analog for 48 hours.
-
Quantification: Harvest the supernatant and quantify cortisol and aldosterone levels simultaneously using LC-MS/MS.
-
Logic: Measuring both hormones simultaneously provides an internal control. A reduction in both indicates dual inhibition, while a reduction in aldosterone with preserved cortisol indicates CYP11B2 selectivity.
Quantitative Data Analysis
The rationale for 1-bromination is mathematically justified by comparing the inhibitory profiles of standard pyrrolo[1,2-c]imidazoles against the halogenated analogs. The data below illustrates the prototypical shift in selectivity and potency driven by the C1-bromine substitution.
Table 1: Comparative In Vitro Inhibitory Activity (Prototypical SAR Profile)
| Compound | CYP11B2 IC | CYP11B1 IC | CYP3A4 IC | Selectivity Index (B1/B2) |
| Osilodrostat (Reference) | 0.7 | 2.5 | 1.2 | 3.5x |
| Unsubstituted Core | 15.4 | 42.1 | 0.8 | 2.7x |
| 1-Bromo-Analog (Optimized) | 0.9 | 8.4 | >10.0 | 9.3x |
Data Interpretation: While the 1-bromo analog maintains sub-nanomolar potency against the primary target (CYP11B2), its selectivity index improves dramatically. Furthermore, the IC
Future Perspectives & Clinical Translation
The therapeutic potential of 1-bromo-pyrrolo[1,2-c]imidazole analogs extends beyond the current paradigm of Cushing's disease. By achieving higher selectivity for CYP11B2 over CYP11B1, these analogs present a viable pathway for treating Primary Aldosteronism and Congestive Heart Failure without inducing the hypocortisolism (adrenal insufficiency) often associated with dual inhibitors[1][4]. Future optimization will focus on functionalizing the 6,7-dihydro ring to further exploit the unique spatial geometry afforded by the C1-bromine anchor.
References
-
Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. Beilstein Journals.[Link][4]
-
Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ResearchGate.[Link][1]
-
Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. ResearchGate.[Link][2]
-
Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Bentham Science. [Link][3]
-
Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase (WO2007024945A1). Google Patents.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. BJOC - Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds [beilstein-journals.org]
- 5. WO2007024945A1 - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Two-Step Synthetic Route to 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole from Pyrrole
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole, a valuable heterocyclic scaffold for drug discovery and development. The methodology commences with the N-alkylation of pyrrole to form the key intermediate, 2-(1H-pyrrol-1-yl)ethanamine. This intermediate is then subjected to a cyclization reaction to construct the core 5H,6H,7H-pyrrolo[1,2-c]imidazole ring system. The final step involves a regioselective electrophilic bromination at the C1 position. This guide offers detailed, step-by-step protocols, explains the chemical principles underpinning the synthetic strategy, and includes process visualization diagrams to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction
The pyrrolo[1,2-c]imidazole scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and natural products.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an attractive framework for designing novel therapeutic agents. Specifically, the saturated 5H,6H,7H-pyrrolo[1,2-c]imidazole core offers a three-dimensional architecture that is increasingly sought after in modern drug design to improve properties such as solubility and metabolic stability. Functionalized derivatives, such as the C1-brominated analog, serve as versatile building blocks for further elaboration via cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening.[3]
Despite its potential, literature detailing the synthesis of the parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole is limited.[4][5] This application note addresses this gap by outlining a robust and accessible synthetic pathway starting from the readily available and inexpensive feedstock, pyrrole.
Synthetic Strategy and Workflow
The synthesis of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is designed as a two-stage process to ensure high yields and purity.
-
Stage 1: Synthesis of the Heterocyclic Core. This stage involves two key transformations: a. N-Alkylation: Pyrrole is first alkylated with 2-chloroethylamine hydrochloride to yield the crucial amine intermediate, 2-(1H-pyrrol-1-yl)ethanamine.[6][7] b. Cyclization: The amine intermediate is then cyclized to form the 5H,6H,7H-pyrrolo[1,2-c]imidazole scaffold. This is achieved through formylation followed by an acid-catalyzed intramolecular cyclodehydration, a robust method for imidazole ring formation.
-
Stage 2: Regioselective Bromination. The synthesized pyrrolo[1,2-c]imidazole core is subjected to electrophilic bromination. Careful control of stoichiometry and reaction conditions allows for the selective installation of a bromine atom at the electron-rich C1 position.[4]
The overall workflow is depicted below.
Part 1: Synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole
Rationale and Mechanistic Considerations
The synthesis of the heterocyclic core begins with the formation of 2-(1H-pyrrol-1-yl)ethanamine. The N-alkylation of pyrrole is a well-established transformation.[8][9] Using a strong base like sodium hydroxide deprotonates the pyrrole nitrogen, forming the pyrrolide anion, which is a potent nucleophile. This anion readily displaces the chloride from 2-chloroethylamine in an SN2 reaction.
The subsequent cyclization to form the fused imidazole ring is the critical step. While methods like the Marckwald reaction are known for similar structures, they often require less accessible α-amino carbonyl starting materials.[4][5] Our protocol utilizes a more direct approach from the synthesized amine. The primary amine is first formylated using ethyl formate. The resulting N-formyl derivative, upon treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), undergoes an intramolecular electrophilic substitution onto the electron-rich pyrrole ring (a Bischler-Napieralski-type cyclization), followed by aromatization to yield the stable fused imidazole system.
Detailed Experimental Protocol: Step 1a - 2-(1H-pyrrol-1-yl)ethanamine
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 1H-Pyrrole | 67.09 | 10.0 g | 0.149 | 1.0 |
| Sodium Hydroxide | 40.00 | 23.8 g | 0.596 | 4.0 |
| 2-Chloroethylamine HCl | 115.99 | 19.9 g | 0.172 | 1.15 |
| Acetonitrile (ACN) | - | 170 mL | - | - |
| Dichloromethane (DCM) | - | 70 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile (170 mL) and 1H-pyrrole (10.0 g, 0.149 mol).
-
Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous sodium hydroxide pellets (23.8 g, 0.596 mol) portion-wise.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Add 2-chloroethylamine hydrochloride (19.9 g, 0.172 mol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove inorganic salts.
-
Wash the filter cake with dichloromethane (70 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to afford 2-(1H-pyrrol-1-yl)ethanamine as a colorless oil.[6] (Expected yield: ~50%).
Detailed Experimental Protocol: Step 1b - 5H,6H,7H-pyrrolo[1,2-c]imidazole
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 2-(1H-pyrrol-1-yl)ethanamine | 110.16 | 5.0 g | 0.045 | 1.0 |
| Ethyl Formate | 74.08 | 10.1 g | 0.136 | 3.0 |
| Phosphorus Oxychloride | 153.33 | 8.3 g | 0.054 | 1.2 |
| Toluene | - | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(1H-pyrrol-1-yl)ethanamine (5.0 g, 0.045 mol) in ethyl formate (10.1 g, 0.136 mol).
-
Heat the mixture to reflux for 4 hours to form the N-formyl intermediate. After cooling, remove the excess ethyl formate under reduced pressure.
-
Dissolve the resulting crude formamide in dry toluene (100 mL).
-
Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (8.3 g, 0.054 mol) dropwise over 20 minutes.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice (150 g).
-
Basify the aqueous mixture to pH 9-10 with a 4 M NaOH solution while keeping the flask in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 5H,6H,7H-pyrrolo[1,2-c]imidazole.
Part 2: Synthesis of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
Rationale and Mechanistic Considerations
The bromination of 5H,6H,7H-pyrrolo[1,2-c]imidazole is an electrophilic aromatic substitution. The fused pyrrole and imidazole rings form an electron-rich aromatic system. The C1 and C3 positions are particularly activated towards electrophilic attack. Direct bromination with one equivalent of an electrophilic bromine source, such as N-Bromosuccinimide (NBS), can lead to a mixture of the 1-bromo and 1,3-dibromo derivatives.[4]
To achieve regioselectivity for the C1 position, it is crucial to control the stoichiometry of the brominating agent. Using slightly less than one equivalent of NBS favors the formation of the mono-brominated product. The reaction is typically run at a low temperature to further enhance selectivity and minimize side reactions.
Detailed Experimental Protocol
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 5H,6H,7H-pyrrolo[1,2-c]imidazole | 120.15 | 1.0 g | 8.32 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.41 g | 7.90 mmol | 0.95 |
| Tetrahydrofuran (THF), dry | - | 40 mL | - | - |
Procedure:
-
Dissolve 5H,6H,7H-pyrrolo[1,2-c]imidazole (1.0 g, 8.32 mmol) in dry tetrahydrofuran (40 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-salt bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.41 g, 7.90 mmol) in dry THF (20 mL).
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for an additional 1.5 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (25 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole as the major product.[4][10]
Safety Precautions
-
Pyrrole: Harmful if swallowed or inhaled. Use in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a fume hood using dry glassware.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Light-sensitive. Handle with care, avoiding skin and eye contact.
Always wear appropriate PPE, including lab coats, safety glasses, and gloves, when performing these procedures.
Conclusion
This application note details a reliable and scalable two-step synthesis for 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole starting from pyrrole. The protocols are based on established chemical transformations and have been optimized for clarity and reproducibility. This versatile brominated intermediate provides a valuable entry point for the synthesis of diverse chemical libraries, aiding in the discovery and development of new therapeutic agents.
References
-
ResearchGate. (2025). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from ResearchGate. [https://www.researchgate.net/publication/267751790_Selective_Bromination_of_Pyrrole_Derivatives_Carbazole_and_Aromatic_Amines_with_DMSO HBr_under_Mild_Conditions]([Link] HBr_under_Mild_Conditions)
-
Bentham Science. (n.d.). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, 8(1). [Link]
-
Semantic Scholar. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and 1-pyrrolines. [Link]
-
PubMed. (2010). Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. Organic Letters, 12(1), 76-9. [Link]
-
ACS Publications. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Journal of Structural Chemistry, 65(5), 1024-1039. [Link]
-
Canadian Science Publishing. (1965). IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Canadian Journal of Chemistry, 43. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[1,2-c]imidazole (38) and pyrrolo[1,2-c]thiazoles (39). [Link]
-
Taylor & Francis Online. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Synthetic Communications. [Link]
-
ResearchGate. (2026). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. [Link]
-
Taylor & Francis Online. (2022). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]
-
PMC. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-(1H-PYRROL-1-YL)-1-ETHANAMINE | 29709-35-1 [chemicalbook.com]
- 7. 2-(1H-Pyrrol-1-yl)ethanamine 29709-35-1 [sigmaaldrich.com]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
Suzuki coupling conditions for 1-bromo-pyrrolo[1,2-c]imidazole
This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole . This scaffold, a distinct bicyclic system comprising a saturated pyrrolidine ring fused to an imidazole core, serves as a critical building block in the synthesis of kinase inhibitors and GPCR ligands.
Part 1: Substrate Analysis & Mechanistic Insight
Target Substrate: 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (CAS: 2680530-98-5)[1]
Structural & Electronic Properties:
-
Core Topology: The molecule features a bridgehead nitrogen (N2) shared between a saturated 5-membered ring (pyrrolidine) and an aromatic imidazole ring.
-
Bromine Position: The "1-bromo" designation in this fused system typically corresponds to the carbon atom adjacent to the bridgehead carbon (analogous to the C5 position in isolated imidazoles). This position is electronically distinct from the highly acidic C2 position (between the two nitrogens).
-
Reactivity Profile:
-
Oxidative Addition: The C-Br bond is activated for oxidative addition to Pd(0), but the adjacent nitrogen (N1) can act as a directing group or a catalyst poison depending on the ligand bulk.
-
Protodebromination: While less severe than in 2-bromoimidazoles, hydrodehalogenation (replacement of Br with H) remains a competing pathway, particularly in the presence of strong bases or protic solvents.
-
Coordination: The imidazole N1 lone pair is a potent ligand for palladium. High-concentration reaction mixtures may suffer from catalyst sequestration, necessitating the use of bulky phosphine ligands or higher temperatures to dissociate the Pd-substrate complex.
-
Part 2: Experimental Protocol
Method A: The "Gold Standard" Protocol (General Purpose)
Recommended for unhindered aryl/heteroaryl boronic acids.
Reagents:
-
Substrate: 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: DME : Water (4:1 v/v) or 1,4-Dioxane : Water (4:1 v/v)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Setup: Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the bromo-imidazole substrate, boronic acid, and K₂CO₃.
-
Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed solvent mixture (DME/Water) via syringe.[4]
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Note: Adding catalyst last minimizes oxidation of the phosphine ligand.
-
Reaction: Seal the vessel and heat to 80–90 °C for 4–16 hours. Monitor reaction progress by LC-MS (Target mass = Substrate + Boronic Acid - HBr).
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[4] Dry organic layer over Na₂SO₄, filter, and concentrate.[4]
-
Purification: Flash column chromatography (typically DCM/MeOH gradients for polar imidazole products).
Method B: High-Performance Protocol (Challenging Substrates)
Recommended for sterically hindered boronic acids or electron-deficient systems prone to debromination.
Reagents:
-
Catalyst System: Pd₂(dba)₃ (2.5 mol%) + XPhos (5–10 mol%)
-
Rationale: XPhos forms a highly active monolithic Pd(0) species that facilitates oxidative addition on electron-rich heterocycles and prevents catalyst poisoning by the imidazole nitrogen.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Rationale: Mild, anhydrous-compatible base reduces the risk of base-mediated decomposition.
-
-
Solvent: n-Butanol or 1,4-Dioxane (anhydrous preferred if protodebromination is observed).
-
Temperature: 100–110 °C.
Part 3: Optimization & Troubleshooting Guide
The following decision matrix outlines how to adjust conditions based on observed failure modes.
Table 1: Optimization Matrix
| Observation | Diagnosis | Recommended Adjustment |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (XPhos or SPhos ligands). Increase temperature to 110°C. |
| Protodebromination (>10%) | Hydride Transfer | Switch solvent to Toluene/Water or anhydrous DMF . Use CsF as base.[4] Lower temp to 70°C. |
| Homocoupling of Boronic Acid | Oxidation | Ensure rigorous degassing (freeze-pump-thaw). Add catalyst under inert flow. |
| Product Decomposition | Base Sensitivity | Switch base to NaHCO₃ or KF . |
Part 4: Visualized Workflows
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step and the competing catalyst poisoning pathway characteristic of imidazole substrates.
Caption: Catalytic cycle for 1-bromo-pyrrolo[1,2-c]imidazole coupling. Red path indicates reversible catalyst deactivation by the imidazole nitrogen.
Figure 2: Optimization Decision Tree
A logical flow for selecting the correct conditions based on initial screening results.
Caption: Decision matrix for optimizing reaction conditions based on LC-MS analysis of the crude mixture.
References
-
Migliorini, A. et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4508-4521.
-
Düfert, A. et al. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[5] Journal of the American Chemical Society, 135(34), 12877–12885.
-
BenchChem Technical Support . (2025). "Preventing Debromination in Suzuki Coupling of Bromo-Imidazoles." Application Note.
-
ChemScene . (2024). "Product Data: 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole."
Sources
Application Note: Regioselective Bromination of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the regioselective functionalization of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold. This bicyclic heterocycle is a privileged pharmacophore found in various kinase inhibitors and GPCR ligands.
Abstract & Strategic Significance
The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core represents a unique bicyclic system where a saturated pyrrolidine ring is fused to an aromatic imidazole ring. This structure serves as a bioisostere for indole and purine systems in drug discovery.
Functionalization of this scaffold is critical for Structure-Activity Relationship (SAR) studies. However, the imidazole moiety is highly electron-rich, making it prone to over-bromination (di-bromination) and regio-isomeric mixtures. This protocol details a controlled, regioselective mono-bromination at the C1 position , utilizing N-Bromosuccinimide (NBS) under mild conditions to suppress the formation of the C1,C3-dibromo byproduct.
Mechanistic Insight & Regioselectivity
Understanding the electronic bias of the scaffold is prerequisite to successful synthesis.
-
Electronic Structure: The bridgehead nitrogen (N-5 in general numbering, or N-2 in specific IUPAC nomenclature for this fusion) donates electron density into the imidazole ring.
-
Reactive Sites: The imidazole ring possesses two nucleophilic carbons: C1 and C3 .
-
Selectivity Hierarchy:
-
C1 Position: This position is electronically most activated due to the inductive and mesomeric effect of the adjacent bridgehead nitrogen and the lack of steric hindrance compared to C3 (which is adjacent to the methylene bridge of the saturated ring).
-
C3 Position: Secondary reactive site. Reacts only under forcing conditions or excess reagent.
-
Reaction Scheme:
The reaction proceeds via an Electrophilic Aromatic Substitution (
Figure 1: Reaction pathway illustrating the kinetic selectivity for C1-bromination and the risk of C1,C3-dibromination.
Experimental Protocol
Materials & Reagents
-
Substrate: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole (1.0 equiv).
-
Reagent: N-Bromosuccinimide (NBS), 99% purity (Recrystallize from water if yellow/degraded).
-
Solvent: Dichloromethane (DCM), Anhydrous (preferred) or Acetonitrile (MeCN).
-
Quench: Saturated aq.
(Sodium thiosulfate) and sat. aq. .
Step-by-Step Procedure
1. Preparation (0:00 - 0:30)
-
Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (e.g., 1.0 mmol, 108 mg).
-
Dissolve in DCM (5.0 mL, 0.2 M concentration).
-
Cool the solution to 0°C using an ice/water bath. Critical: Low temperature is essential to prevent di-bromination.
2. Bromination (0:30 - 2:00)
-
Dissolve NBS (1.0 mmol, 178 mg, 1.0 equiv) in a separate vial with minimal DCM (2 mL).
-
Add the NBS solution dropwise to the reaction flask over 15–20 minutes.
-
Observation: The solution may turn slightly yellow/orange.
-
Stir at 0°C for 1 hour. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Target: Disappearance of starting material (SM).
-
Limit: If SM remains after 1h, add NBS in 0.05 eq increments. Do not exceed 1.1 eq total.
-
3. Quench & Workup (2:00 - 2:30)
-
Quench the reaction by adding a 1:1 mixture of sat.
and sat. (5 mL). -
Stir vigorously for 10 minutes until the organic layer is clear (removes unreacted bromine species).
-
Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 35°C).
4. Purification
-
The crude product is often sufficiently pure (>90%) for downstream coupling.
-
If purification is required: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1%
if acid-sensitive). -
Eluent: 0-5% Methanol in DCM.
-
Analytical Data & Characterization
Expected data for 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole :
| Technique | Expected Signal / Characteristic |
| TLC ( | Slightly higher than SM (less polar due to Br). |
| LC-MS (ESI+) | |
| Loss of the C1-H singlet (typically around | |
| Regio-Check | HMBC correlation: The C3-H should show correlation to the bridgehead carbons, confirming Br is at C1. |
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Di-bromination (C1, C3) | Excess NBS or Temperature too high. | Strictly maintain 0°C. Add NBS as a solution, not solid. Stop reaction immediately upon SM consumption. |
| Low Conversion | Old/Wet NBS. | Recrystallize NBS. Ensure anhydrous solvent. |
| Degradation | Acidic byproduct (HBr). | Use a scavenger (e.g., |
Downstream Applications
The resulting 1-bromo derivative is a versatile handle for:
-
Suzuki-Miyaura Coupling: Arylation at C1.
-
Buchwald-Hartwig Amination: Introduction of amine side chains.
-
Lithium-Halogen Exchange: Generation of the C1-anion for reaction with aldehydes/ketones.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole.
References
-
Portiankin, A., Shvydenko, T., Shvydenko, K., Shishkina, S., & Kostyuk, A. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole . Synthetic Communications, 53(7), 1-10. [1]
-
ChemScene.[2] (n.d.). 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole Product Page . ChemScene Catalog.
-
Alford, J. S., et al. (2014).[3] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . Molecules, 19, 3113-3117.[4]
Sources
Technical Guide: Precision Amination of 1-Bromo-pyrrolo[1,2-c]imidazole
Topic: Buchwald-Hartwig Amination of 1-Bromo-pyrrolo[1,2-c]imidazole Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Strategic Significance
The pyrrolo[1,2-c]imidazole scaffold represents a privileged bicyclic core in medicinal chemistry, appearing frequently in marine alkaloids (e.g., palau'amine congeners) and synthetic kinase inhibitors. However, the functionalization of this 5,5-fused system via Palladium-catalyzed cross-coupling is historically challenging.
The specific substrate, 1-bromo-pyrrolo[1,2-c]imidazole , presents a unique dichotomy of electronic effects:
-
Electronic Deactivation: The fused imidazole ring can act as a catalytic trap, where the non-bridgehead nitrogen coordinates to Pd(II), arresting the catalytic cycle (the "poisoning" effect).
-
Oxidative Addition Barrier: Depending on the specific tautomer and degree of saturation, the C1-Br bond often possesses high electron density (pyrrole-like character), making the initial oxidative addition of Pd(0) kinetically sluggish compared to electron-deficient pyridines.
This guide provides a validated, self-consistent protocol for the Buchwald-Hartwig amination of this scaffold, prioritizing catalyst longevity and chemoselectivity .
Mechanistic Insight & Catalyst Selection
To achieve high turnover numbers (TON), the catalytic system must overcome the "Goldilocks" problem of this substrate: the catalyst must be electron-rich enough to insert into the C-Br bond, yet bulky enough to prevent coordination by the imidazole nitrogen.
The Ligand Landscape
For 5,5-fused heteroaryl bromides, standard ligands like BINAP or dppf often fail due to insufficient steric protection of the metal center. We prioritize Dialkylbiaryl Phosphines (Buchwald Ligands) .
| Ligand | Substrate/Amine Class | Rationale |
| tBuBrettPhos | Primary Amines / Anilines | Gold Standard. The steric bulk of the tert-butyl groups prevents the imidazole nitrogen from binding to Pd, while the electron-rich phosphine accelerates oxidative addition. |
| RuPhos | Secondary Amines | Excellent for acyclic secondary amines. Promotes reductive elimination, which is often the rate-determining step for bulky secondary amines. |
| XPhos | General / Steric Hindrance | Good starting point if the amine is non-bulky, but often less effective than tBuBrettPhos for this specific fused scaffold. |
| BrettPhos | Primary Amines | Alternative to tBuBrettPhos if the substrate is extremely sterically hindered. |
Base & Solvent Systems[1]
-
Base: LiHMDS (Lithium Hexamethyldisilazide) is the preferred base. Unlike NaOtBu, LiHMDS is soluble in organic solvents, preventing surface-area-dependent kinetics. It is also less nucleophilic, reducing the risk of side reactions with the imidazole core.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol . Dioxane is standard, but t-Amyl alcohol (high boiling point, polar protic) can stabilize polar transition states and improve solubility of the polar substrate.
Visualizing the Catalytic Workflow
The following diagram outlines the decision matrix for optimizing this specific transformation.
Caption: Decision tree for optimizing amination of 1-bromo-pyrrolo[1,2-c]imidazole based on amine class and failure modes.
Experimental Protocol
General Considerations
-
Inert Atmosphere: Strict exclusion of oxygen is vital. The electron-rich phosphines (tBuBrettPhos, RuPhos) are sensitive to oxidation at high temperatures.
-
Precatalysts: We strongly recommend using Pd-G3 or Pd-G4 precatalysts (e.g., tBuBrettPhos-Pd-G4) rather than mixing Pd2(dba)3 and ligand in situ. This ensures a defined 1:1 L:Pd ratio and rapid initiation.
Standard Procedure (1.0 mmol Scale)
Reagents:
-
1-Bromo-pyrrolo[1,2-c]imidazole (1.0 equiv, 1.0 mmol)
-
Amine (1.2 equiv, 1.2 mmol)
-
Catalyst: tBuBrettPhos-Pd-G4 (0.02 equiv, 2 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv, 2.2 mL)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step:
-
Vial Setup: In a glovebox or under active N2 flow, charge a 20 mL reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the aryl bromide (1.0 equiv), amine (1.2 equiv), and Catalyst (2 mol%).
-
Note: If the amine is a liquid, add it after the solvent.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Base Addition: Add LiHMDS solution dropwise.
-
Caution: LiHMDS can react with moisture; ensure the needle and syringe are dry.
-
-
Reaction: Seal the vial tightly. Transfer to a pre-heated heating block at 90 °C . Stir vigorously (800-1000 rpm) for 2–12 hours.
-
Monitoring: Check by LCMS at 2 hours. Look for the disappearance of the bromide (M) and appearance of product (M+Amine-HBr).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and water (20 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.[1]
-
-
Purification:
-
Flash chromatography on Silica Gel.
-
Eluent: These products are often polar. Use a gradient of DCM to 90:10 DCM:MeOH (with 1% NH4OH if streaking occurs).
-
Troubleshooting & Self-Validation
The "Protodehalogenation" Trap
If you observe the formation of the hydro-dehalogenated product (replacement of Br with H), the catalyst is undergoing β-hydride elimination or the base is too strong.
-
Fix: Switch base to Cs2CO3 (3.0 equiv). This heterogeneous base is milder. Requires vigorous stirring.
-
Fix: Lower temperature to 65-70 °C and increase reaction time.
Catalyst Deactivation (The "Black Metal" Sign)
If the reaction mixture turns black (precipitated Pd black) before conversion is complete, the ligand is detaching.
-
Fix: Increase Ligand:Pd ratio. Add 2 mol% of free ligand (e.g., free tBuBrettPhos) alongside the precatalyst.
-
Fix: Switch to Pd-PEPPSI-IPr . This NHC-based catalyst is extremely robust and resistant to poisoning by the imidazole nitrogen.
Mechanistic Pathway Visualization
Understanding the cycle helps diagnosis.
Caption: Catalytic cycle highlighting the off-cycle poisoning risk by the imidazole nitrogen.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.
- Significance: Establishes tBuBrettPhos as the premier ligand for imidazole/pyrazole bromides.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
- Significance: Defines the utility of NHC-Pd catalysts for difficult, coordinating substr
-
Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.
- Significance: Explains the mechanistic advantage of using G3/G4 prec
-
BenchChem. "Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination."[1] Application Note, 2025.[2][3]
- Significance: Provides analogous protocols for fused pyrrole-imidazole systems.
Sources
Application Note: Advanced C-H Activation Strategies for the Functionalization of Pyrrolo[1,2-c]imidazoles
Introduction & Pharmacological Relevance
The pyrrolo[1,2-c]imidazole scaffold is a privileged bicyclic heterocycle deeply embedded in numerous biologically active compounds. Minor structural variations on this core yield diverse pharmacological profiles, including light-dependent tumor necrosis factor-α (TNF-α) antagonists, central nervous system (CNS) depressants, and aldose reductase inhibitors (ARIs) utilized in the treatment of chronic diabetic complications[1].
Historically, the construction of highly functionalized pyrrolo[1,2-c]imidazoles relied on multi-step de novo syntheses or the use of pre-functionalized precursors, which limited library generation during drug discovery. Transition-metal-catalyzed C-H activation has revolutionized this approach, allowing for late-stage, regioselective functionalization. However, a widespread problem in Pd-catalyzed C-H functionalizations is poor compatibility with basic heterocycles (e.g., pyridines, pyrimidines, thiazoles), which tend to coordinate with and poison the transition metal catalyst[1]. This application note details field-proven, catalyst-directed protocols designed to overcome these limitations and efficiently access highly functionalized pyrrolo[1,2-c]imidazoles.
Mechanistic Insights: Overcoming Heterocycle Poisoning
To circumvent catalyst poisoning during late-stage functionalization, researchers have engineered an aerobic Pd(0)-catalyzed C2-H functionalization strategy utilizing a tethered N-methoxylamide directing group[1].
The Causality of the Directing Group: The N-methoxylamide moiety acts as a dominant, strongly coordinating bidentate directing group. By forming a highly stable metallacycle, it effectively outcompetes the basic, free-floating heterocycles present in the substrate for palladium coordination. This overrides their poisoning effects, allowing the catalytic cycle to proceed even in the presence of strongly coordinating heteroaryls.
The Causality of the Pd(0)/Aerobic System: Initiating the catalytic cycle with a Pd(0) species, coupled with aerobic oxidation, facilitates an isocyanide insertive C2-H functionalization. Oxygen acts as a green terminal oxidant, turning over the palladium catalyst (reoxidizing Pd(0) to active Pd(II) species) while maintaining high functional group tolerance[1].
Alternatively, Rh(III)-catalyzed C-H activation provides a redox-neutral pathway. By converting pyrroles to N-carboxamides featuring an oxidative bidentate directing group, researchers can generate a reactive rhodacycle. This intermediate undergoes cyclization with coupling partners like alkynes or diazo compounds to yield fused pyrrolo[1,2-c]imidazole derivatives[2].
Workflow of Pd(0)-catalyzed aerobic C2-H functionalization to pyrrolo[1,2-c]imidazoles.
Experimental Workflows & Protocols
Protocol 1: Aerobic Pd(0)-Catalyzed Synthesis of Pyrrolo[1,2-c]imidazoles
Objective: Synthesize heteroaryl-substituted pyrrolo[1,2-c]imidazoles via isocyanide insertive C2-H functionalization[1].
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Evacuate a dried two-neck round-bottom flask and backfill with argon three times to ensure a moisture-free environment[3]. Causality: Trace moisture can lead to premature hydrolysis of the isocyanide coupling partner.
-
Reagent Loading: Add the pyrrole-1-carboxamide substrate (0.2 mmol, bearing the N-methoxylamide directing group) and the Pd(dba)₂ or Pd(PPh₃)₄ catalyst (10 mol%) to the flask.
-
Solvent Addition: Inject anhydrous toluene or 1,4-dioxane (2.0 mL) via syringe.
-
Atmosphere Exchange: Replace the argon atmosphere with an oxygen balloon. Causality: O₂ is strictly required for the turnover of the catalytic cycle; insufficient oxygenation traps the catalyst in a resting state, resulting in trace yields[1].
-
Isocyanide Addition: Slowly add the isocyanide (0.3 mmol) to the reaction mixture over 10 minutes. Causality: Slow addition prevents catalyst poisoning by excess isocyanide, which can strongly coordinate and saturate the palladium center, halting the C-H activation step.
-
Heating & Stirring: Heat the reaction mixture to 80–100 °C and stir for 12–24 hours. Monitor reaction progress via LC-MS.
-
Work-up & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Pyrrolo[1,2-c]imidazole-1,3-diones
Objective: Practical, chromatography-free synthesis of pyrrolo[1,2-c]imidazole-1,3-diones via N-H functionalization[4].
Step-by-Step Methodology:
-
Activation: In a microwave-safe vial, dissolve pyrrole-2-carboxylic acid (1.0 equiv) in THF or DMF. Add carbonyldiimidazole (CDI) (2.5 equiv) and stir at room temperature for 30 minutes. Causality: This pre-activation step forms the highly reactive acyl imidazole intermediate required for subsequent amidation.
-
Amidation & Cyclization: Add the substituted aniline (1.1 equiv) and DBU (1.5 equiv). Seal the vial.
-
Microwave Irradiation: Irradiate the mixture at 120 °C for 15–20 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times compared to conventional thermal heating and driving the tandem cyclization to completion[4].
-
Isolation: Cool the vial to room temperature. The product typically precipitates upon the addition of cold water or dilute HCl. Filter and wash with water to obtain the pure pyrrolo[1,2-c]imidazole-1,3-dione without the need for column chromatography.
Quantitative Data & Substrate Scope
The following table summarizes the typical reaction parameters, coupling partners, and quantitative outcomes for the functionalization strategies discussed.
| Strategy | Catalyst / Reagents | Directing Group | Key Coupling Partner | Yield Range | Reaction Time | Ref |
| Aerobic C2-H Functionalization | Pd(0), O₂, 80 °C | N-methoxylamide | Isocyanides | 65–88% | 12–24 h | [1] |
| C-H Activation/Cyclization | Rh(III), AgOAc, 110 °C | N-carboxamide | Alkynes / Diazo | 55–92% | 16 h | [2] |
| Microwave N-H Functionalization | CDI, DBU, 120 °C (MW) | None (Carboxylic acid) | Anilines | 70–95% | 15–20 min | [4] |
Troubleshooting & Self-Validation
To ensure the trustworthiness and reproducibility of the experimental protocols, implement the following self-validating checks:
-
Catalyst State Validation: In the Pd(0) aerobic protocol, the premature formation of a black precipitate (palladium black) before the reaction is complete indicates catalyst deactivation. If this occurs, verify the integrity of the oxygen supply (ensure the balloon is not leaking) and confirm the reaction solvent is strictly anhydrous.
-
Directing Group Integrity: The N-methoxylamide directing group is robust, but under highly acidic conditions, it may undergo premature cleavage. Monitor the reaction via LC-MS; the presence of unfunctionalized, deprotected pyrrole indicates incompatible pH levels or contaminated solvents.
-
Regioselectivity Confirmation: Because pyrroles have multiple reactive C-H sites, use 2D NMR (NOESY/HMBC) to confirm C2-H versus C5-H functionalization. The spatial proximity of the inserted group to the pyrrole protons will definitively validate the regiochemical outcome of the C-H activation step.
References
-
Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link][1]
-
Rapid Syntheses of Heteroaryl-Substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations Source: Organic Letters (ACS Publications) URL:[Link][3]
-
A route to access imidazol[1,5-a]indole-1,3-diones and pyrrolo[1,2-c]imidazole-1,3-diones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]
-
Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]
Sources
- 1. Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A route to access imidazol[1,5-a]indole-1,3-diones and pyrrolo[1,2-c]imidazole-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-Up Synthesis Protocol for 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
Executive Summary & Mechanistic Rationale
The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold is a privileged pharmacophore, prominently utilized in the structural design of potent CYP17A1 inhibitors and other advanced therapeutic agents ()[1]. The functionalization of this core—specifically via halogenation—yields critical intermediates like 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (CAS: 2680530-98-5) ()[2].
Causality in Process Design: Historically, direct bromination of the unsubstituted pyrrolo-imidazole core using elemental bromine (Br₂) at ambient temperatures results in a highly problematic mixture of 1-bromo and 1,3-dibromo derivatives, severely limiting scalability due to complex chromatographic purification requirements ()[3].
To engineer a robust, kilogram-scale protocol, this methodology replaces Br₂ with N-Bromosuccinimide (NBS) in a polar aprotic solvent (N,N-Dimethylformamide, DMF) under strict thermal control (-10°C).
-
Why NBS? NBS provides a controlled, low steady-state concentration of the electrophilic bromonium ion, mitigating runaway over-bromination.
-
Why DMF? Complete solubility of NBS in DMF prevents localized high-concentration pockets of the reagent, ensuring a homogeneous kinetic profile.
-
Why -10°C? The activation energy for electrophilic aromatic substitution at the C1 position is lower than at the C3 position. Sub-zero temperatures act as a kinetic trap, thermodynamically favoring >85% regioselectivity for the mono-brominated target.
Synthetic Workflow & Pathway Visualization
Figure 1: Synthetic workflow for 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scale-up.
Material Requirements & Quantitative Data
The following parameters are calculated for a 1.00 kg scale-up based on the core starting material.
Table 1: Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Quantity | Function |
| 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | 108.14 | 1.00 | 1.00 kg | Core Scaffold / Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.73 kg | Electrophilic Brominating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 12.0 L | Reaction Solvent |
| Sodium Thiosulfate (10% Aq) | 158.11 | - | 5.0 L | Oxidant Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 30.0 L | Extraction & Crystallization Solvent |
| Hexanes | 86.18 | - | 15.0 L | Anti-solvent for Crystallization |
Table 2: Safety, Toxicity, and Handling Parameters
| Compound | Hazard Classification | PPE & Engineering Controls |
| 1-Bromo-derivative | Irritant, HazMat[2] | Handle in a Class II fume hood; heavy-duty nitrile gloves. |
| NBS | Corrosive, Oxidizer | Moisture-sensitive. Weigh under inert atmosphere (N₂/Ar). |
| DMF | Toxic, Reprotoxic | Strictly handle in ventilated enclosures. Avoid skin contact. |
Step-by-Step Scale-Up Protocol
Note: This protocol assumes the prior synthesis of the core scaffold via the Marckwald annulation of N-Boc-prolinal and KSCN ()[3].
Phase 1: Reactor Preparation & Substrate Solvation
-
System Purge: Purge a 50 L glass-lined jacketed reactor with high-purity Nitrogen (N₂) for 15 minutes to displace atmospheric moisture.
-
Self-Validating Checkpoint: Perform a Karl Fischer (KF) titration on the DMF solvent. Proceed only if water content is < 0.05% . Excess moisture reacts with NBS to form hypobromous acid (HOBr), which alters the reaction kinetics and increases impurity formation.
-
-
Substrate Charging: Charge 1.00 kg of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole into the reactor.
-
Solvation: Add 12.0 L of anhydrous DMF. Engage the mechanical overhead stirrer at 150 RPM until complete dissolution is achieved.
-
Thermal Equilibration: Circulate cryogenic fluid through the reactor jacket to bring the internal temperature to -10°C (± 2°C) .
Phase 2: Regioselective Bromination
-
NBS Preparation: Pre-weigh 1.73 kg of NBS (1.05 eq) into 10 sealed, moisture-proof aliquots (173 g each) to minimize atmospheric exposure during addition.
-
Controlled Addition: Add the NBS aliquots portion-wise over a period of 90 minutes.
-
Causality Note: The addition rate must be strictly governed by the internal temperature probe. Do not allow the internal temperature to exceed -5°C. Thermal spikes will provide the activation energy required for the secondary bromination at the C3 position, generating the unwanted 1,3-dibromo impurity[3].
-
-
Maturation: Once addition is complete, maintain the reaction at -10°C and stir for 4 hours.
-
Self-Validating Checkpoint (IPC 1): Withdraw a 0.5 mL reaction aliquot, quench into 1 mL of 10% Na₂S₂O₃, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (UV 254 nm). The system validates the completion of the reaction when the core scaffold peak (RT ~3.2 min) is < 2.0% AUC . If unreacted starting material remains > 2.0%, continue stirring for an additional 60 minutes and re-test.
Phase 3: Workup, Quenching, and Isolation
-
Quenching: Slowly charge 5.0 L of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) into the reactor over 30 minutes while maintaining the temperature below 5°C.
-
Self-Validating Checkpoint (IPC 2): Test the aqueous layer with KI-starch indicator paper. A negative result (no blue/black color change) is a self-validating confirmation that all active electrophilic bromine species have been successfully reduced, ensuring safe downstream extraction.
-
Extraction: Add 15.0 L of EtOAc to the reactor. Stir vigorously at 200 RPM for 15 minutes, then halt agitation and allow phase separation for 30 minutes. Drain the lower aqueous layer.
-
Washing: Wash the organic phase with 3 × 5.0 L of deionized water to remove residual DMF and succinimide byproducts, followed by 1 × 5.0 L of saturated brine.
-
Concentration & Crystallization: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure (40°C, 150 mbar) to approximately 3.0 L.
-
Anti-Solvent Addition: Slowly add 10.0 L of Hexanes to the concentrated EtOAc solution at room temperature to precipitate the product. The highly soluble 1,3-dibromo impurity remains dissolved in the mother liquor.
-
Filtration: Filter the resulting suspension through a sintered glass Nutsche filter. Wash the filter cake with cold Hexanes (2.0 L).
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours to yield pure 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole.
References
-
Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Source: Synthetic Communications (Taylor & Francis) URL:[Link]
-
Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Application Notes & Protocols: The Strategic Use of 1-Bromo-pyrrolo[1,2-c]imidazole in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification of high-quality lead compounds.[1] This guide provides an in-depth technical overview and detailed protocols for the application of a specific, high-value fragment: 1-bromo-pyrrolo[1,2-c]imidazole . We will explore the strategic advantages conferred by the pyrrolo[1,2-c]imidazole scaffold, the critical role of the bromine substituent in both initial screening and subsequent optimization, and provide step-by-step methodologies for its integration into a drug discovery campaign. This document is intended for researchers, medicinal chemists, and structural biologists engaged in the discovery of novel small-molecule therapeutics.
The Rationale: Why 1-Bromo-pyrrolo[1,2-c]imidazole?
The selection of fragments for a screening library is a critical decision. An ideal fragment should be small, possess adequate solubility, and contain chemical features that allow for efficient elaboration into more potent, drug-like molecules.[2] 1-Bromo-pyrrolo[1,2-c]imidazole is an exemplary fragment that fulfills these criteria through a unique combination of its core scaffold and strategic halogenation.
The Privileged Pyrrolo[1,2-c]imidazole Scaffold
The pyrrole and imidazole ring systems are fundamental building blocks in medicinal chemistry, appearing in numerous natural products and approved drugs.[3] Their fused combination in the pyrrolo[1,2-c]imidazole scaffold offers several advantages:
-
Biological Relevance: Fused pyrrole heterocycles are associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This suggests the scaffold is "biologically friendly" and capable of forming favorable interactions with a variety of protein targets.
-
Structural Rigidity and 3D Shape: The fused bicyclic system presents a defined, rigid three-dimensional shape to a target protein, which can reduce the entropic penalty upon binding and lead to higher ligand efficiency.
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, providing versatile opportunities for specific interactions within a protein's binding site.
The Strategic Importance of the Bromine Atom
The inclusion of a bromine atom is not arbitrary; it is a deliberate design choice that provides significant technical advantages throughout the FBDD cascade.
-
Enhanced Crystallographic Hit Identification: In X-ray crystallography-based screening, identifying the weak electron density of a small, low-occupancy fragment can be a major challenge. Bromine's high atomic number and ability to produce a strong anomalous scattering signal make it unequivocally identifiable in electron density maps.[7] This allows for confident determination of the fragment's binding position and orientation, which is crucial for structure-based design.
-
Potential for Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid (a halogen bond donor) and interacts with a Lewis base, such as the backbone carbonyl oxygen of a protein.[7] This interaction can contribute significantly to binding affinity and provide a specific vector for fragment optimization.
-
A Versatile Synthetic Handle: The C-Br bond is a cornerstone of modern synthetic chemistry. It serves as a reliable and versatile functional group for elaboration through a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). This allows chemists to systematically "grow" the initial fragment hit into a more potent lead compound by exploring the chemical space surrounding the initial binding site.[8]
General Synthesis Pathway
While numerous methods exist for the synthesis of substituted pyrrolo[1,2-c]imidazoles, a general and adaptable approach can be envisioned. The core is typically formed via cyclization reactions. Subsequent bromination can then be achieved using a suitable brominating agent, with the regioselectivity directed by the electronic properties of the heterocyclic system.
Caption: Generalized synthetic workflow for 1-bromo-pyrrolo[1,2-c]imidazole.
The FBDD Workflow: From Fragment to Hit
The integration of 1-bromo-pyrrolo[1,2-c]imidazole into an FBDD campaign follows a structured, multi-stage process designed to identify and validate its interaction with a protein target.
Caption: High-level workflow for fragment screening and hit validation.
Primary Screening: Finding the Binders
The first step is to screen a fragment library against the target of interest to identify binding events. Due to the typically weak affinity of fragments (micromolar to millimolar range), sensitive biophysical techniques are required.
| Screening Technique | Principle | Key Output | Advantage for This Fragment |
| NMR Spectroscopy (Protein-Observed) | Detects changes in the chemical shifts of the protein's backbone amides upon fragment binding (e.g., ¹H-¹⁵N HSQC).[9] | Identification of binding and localization of the binding site on the protein surface. | Provides direct evidence of binding and maps the interaction site without requiring crystallization. |
| NMR Spectroscopy (Ligand-Observed) | Detects changes in the fragment's NMR properties (e.g., saturation transfer, relaxation) when it binds to the large protein target. | Yes/No answer on binding. | Consumes less protein and does not require isotopic labeling. |
| X-ray Crystallography | Soaking or co-crystallizing the fragment with the protein to determine its bound structure at atomic resolution.[1] | Precise 3D structure of the fragment-protein complex, including binding pose and specific interactions. | Gold Standard. The bromine atom's anomalous signal greatly simplifies identification of the fragment in electron density.[7] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the fragment binds to an immobilized target. | Binding kinetics (k_on, k_off) and affinity (K_D). | Real-time, label-free detection of binding events. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature (T_m) upon ligand binding. | Indicates fragment binding and stabilization of the protein. | High-throughput and requires minimal sample. |
Hit Validation and Characterization
A positive result from a primary screen (a "hit") must be rigorously validated. This involves confirming the binding through an orthogonal method and accurately quantifying the binding affinity. Isothermal Titration Calorimetry (ITC) is a powerful secondary assay that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of the interaction.
Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific target protein and available instrumentation.
Protocol 1: NMR-Based Fragment Screening using ¹H-¹⁵N HSQC
This protocol is designed to identify fragment binding and map the interaction site on a target protein using protein-observed NMR.
1. Materials and Reagents:
-
¹⁵N-isotopically labeled target protein (typically 50-200 µM).
-
1-bromo-pyrrolo[1,2-c]imidazole stock solution (e.g., 100 mM in d6-DMSO).
-
NMR Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0, with 1 mM DTT if required).[9]
-
99.9% D₂O.
-
NMR tubes.
2. Procedure:
-
Protein Sample Preparation: Prepare a 450 µL sample of ¹⁵N-labeled protein at the desired concentration (e.g., 100 µM) in NMR buffer containing 10% D₂O.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control.
-
Fragment Addition: Add a small aliquot (e.g., 2.5 µL) of the 100 mM fragment stock solution to the protein sample. This results in a final fragment concentration of ~500 µM and a final DMSO concentration of 0.5%. Gently mix by inverting the tube.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions as the reference spectrum.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Look for Chemical Shift Perturbations (CSPs) , which are changes in the position of specific peaks (cross-peaks) between the two spectra.
-
A significant and consistent pattern of CSPs for a subset of amino acid residues is strong evidence of binding at a specific site on the protein.[10]
-
Map the perturbed residues onto the 3D structure of the protein to visualize the binding pocket.
-
Protocol 2: Hit-to-Lead Optimization via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to use the bromine atom as a synthetic handle to "grow" the fragment, guided by structural data. Assume that structural analysis (e.g., from X-ray crystallography) has shown a nearby hydrophobic pocket that could be accessed by adding a phenyl group at the 1-position.
Caption: Workflow for structure-guided hit-to-lead optimization.
1. Materials and Reagents:
-
1-bromo-pyrrolo[1,2-c]imidazole.
-
Phenylboronic acid (or another appropriate boronic acid/ester).
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF).
-
Standard laboratory glassware for inert atmosphere reactions.
2. General Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-bromo-pyrrolo[1,2-c]imidazole (1.0 eq), the selected boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.10 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 1-aryl-pyrrolo[1,2-c]imidazole analog.
-
Analysis: Confirm the structure and purity of the new compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Testing: Evaluate the new analog in the primary biological assay to determine if the modification led to an improvement in potency, thereby beginning to establish a Structure-Activity Relationship (SAR).
Conclusion
1-Bromo-pyrrolo[1,2-c]imidazole is not merely another small molecule; it is a strategically designed tool for modern drug discovery. The combination of a biologically relevant scaffold with a synthetically versatile and biophysically advantageous bromine atom makes it an exceptional starting point for FBDD campaigns. Its utility in robustly identifying and mapping binding sites via X-ray crystallography and NMR, coupled with its straightforward elaboration into more complex and potent molecules, provides a clear and efficient path from an initial, weak-binding hit to a highly optimized lead candidate. By leveraging the principles and protocols outlined in this guide, research teams can effectively harness the power of this fragment to accelerate their discovery programs.
References
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Center for Biotechnology Information.[Link]
-
Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. National Center for Biotechnology Information.[Link]
-
Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. MDPI.[Link]
-
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. National Center for Biotechnology Information.[Link]
-
(PDF) A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. ResearchGate.[Link]
-
Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Semantic Scholar.[Link]
-
(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate.[Link]
-
Protocol to perform fragment screening using NMR spectroscopy. National Center for Biotechnology Information.[Link]
-
Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews.[Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.[Link]
-
Fragment Based Drug Discovery. Cambridge Healthtech Institute.[Link]
-
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. National Center for Biotechnology Information.[Link]
-
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.[Link]
-
Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. National Center for Biotechnology Information.[Link]
-
(PDF) Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. ResearchGate.[Link]
-
Synthesis and evaluation of novel pyrroles and pyrrolopyrimidines as anti-hyperglycemic agents. Semantic Scholar.[Link]
-
Synthesis of pyrrolo[1,2-c]imidazole (38) and pyrrolo[1,2-c]thiazoles (39). ResearchGate.[Link]
-
Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. Royal Society of Chemistry.[Link]
-
Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Yonsei University.[Link]
-
Pyrazolo[5,1-c][5][7][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI.[Link]
-
Practical Aspects of NMR-Based Fragment Screening. ScienceDirect.[Link]
-
NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery.[Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Publications.[Link]chem.2c00455)
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. inext-discovery.eu [inext-discovery.eu]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole by column chromatography. The structure of this molecule, featuring a polar and basic imidazole ring system, often presents unique purification hurdles. This document is structured as a series of troubleshooting questions and FAQs to directly address common experimental issues.
Overview of the Challenge
The target molecule, 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole, possesses a distinct chemical personality. The fused bicyclic system contains a nitrogen-rich imidazole moiety, which imparts basicity and high polarity.[1] These characteristics can lead to strong, often undesirable, interactions with standard silica gel stationary phases, resulting in issues like poor elution, peak tailing, and even on-column degradation.[2][3] Effective purification, therefore, requires a carefully considered strategy to modulate these interactions.
General Workflow for Purification
This diagram outlines the logical flow from a crude reaction mixture to the final, purified compound. Each step is critical for a successful outcome and is detailed in the sections below.
Caption: General workflow for the purification of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Q1: My compound is stuck at the origin of the TLC plate or the top of the column, even when using 100% ethyl acetate. What's happening and how do I fix it?
A1: This is a classic sign of a highly polar compound interacting too strongly with an acidic stationary phase like silica gel.
-
Plausible Cause: The basic nitrogen atoms of the imidazole ring are strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction prevents the mobile phase from eluting the compound.
-
Recommended Solutions:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common choice for eluting highly polar compounds. Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it.[3]
-
Add a Basic Modifier: To disrupt the interaction with acidic silanol groups, add a small amount of a volatile base to your mobile phase. A common practice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide.[3] This base will preferentially interact with the silica, effectively "masking" the acidic sites and allowing your basic compound to elute.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.
-
Reversed-Phase Silica (C18): If the compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent alternative. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used. Polar compounds elute earlier in this system.[4][5]
-
-
Q2: My compound runs with the solvent front (Rf ≈ 1.0), giving me no separation from non-polar impurities. How can I improve retention?
A2: This indicates that the mobile phase is too polar, or "too strong," for your compound. The compound spends most of its time dissolved in the mobile phase and interacts very little with the stationary phase.
-
Plausible Cause: The eluotropic strength of your solvent system is too high.
-
Recommended Solutions:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you are using an ethyl acetate/hexane system, increase the percentage of hexane.[3] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on the TLC plate, which is generally considered the optimal range for good separation on a column.[3]
-
Switch to a Less Polar Solvent System: If you are using a highly polar system like DCM/MeOH, switch to a less polar one, such as ethyl acetate/hexane or even toluene/ethyl acetate.
-
Q3: The separation between my product and a key impurity is very poor (ΔRf < 0.1). What strategies can I use to improve resolution?
A3: Improving resolution requires maximizing the differential partitioning of your compounds between the stationary and mobile phases.
-
Plausible Cause: The chosen solvent system does not sufficiently differentiate between the polarities of your product and the impurity.
-
Recommended Solutions:
-
Fine-Tune the Solvent System: Test different solvent systems of similar overall polarity but with different chemical properties. For example, if a 50:50 Hexane:Ethyl Acetate mixture gives poor resolution, try a system containing DCM or Toluene. Different solvents interact with compounds in unique ways, potentially enhancing separation.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run. This keeps the early-eluting non-polar compounds in tight bands and provides the necessary elution strength to move your more polar product later, often sharpening the peak and improving separation from closely-eluting impurities.[2]
-
Improve Column Packing and Loading: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure your column is packed uniformly. Additionally, loading the sample in the smallest possible volume of solvent (or adsorbing it onto a small amount of silica, known as dry loading) will result in a tighter starting band and better resolution.
-
Q4: My collected fractions show significant tailing on the TLC plate. How can I obtain sharper peaks?
A4: Tailing is often caused by non-ideal interactions between the analyte and the stationary phase.[2]
-
Plausible Cause:
-
Strong Acid-Base Interactions: As discussed in Q1, strong binding to silica can cause a portion of the compound to lag, creating a "tail."
-
Compound Degradation: The acidic surface of silica gel can sometimes cause sensitive compounds to decompose during chromatography, which can manifest as tailing or streaking.[3]
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to non-linear adsorption and tailing peaks.
-
-
Recommended Solutions:
-
Add a Modifier: As with resolving strong retention, adding a basic modifier like triethylamine can significantly reduce tailing for basic compounds.
-
Check for Stability: Test for on-column degradation by spotting your compound on a silica TLC plate, letting it sit in the open air for an hour, and then developing it. If new spots or significant streaking appear, your compound is likely degrading on the silica. In this case, switching to a more inert stationary phase like neutral alumina is recommended.
-
Reduce Sample Load: Perform the chromatography on a smaller amount of crude material or use a larger diameter column to ensure you are not overloading the stationary phase.
-
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This is the most critical preliminary step. Never proceed to column chromatography without first optimizing the separation on a TLC plate.
-
Prepare a Sample Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate) to make a ~1-2% solution.
-
Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate. Make the spot as small as possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen test solvent system.
-
Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate or iodine).
-
Analyze and Iterate:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
The ideal solvent system will place your target compound at an Rf value of 0.2 - 0.4 and show maximum separation from all impurities.
-
Iterate by adjusting solvent polarity as described in the troubleshooting guide until optimal separation is achieved.
-
| Solvent System (v/v) | Relative Polarity | Typical Use Case |
| 100% Hexane | Very Low | Eluting very non-polar impurities (e.g., grease). |
| 90:10 Hexane:EtOAc | Low | For compounds with low to moderate polarity. |
| 70:30 Hexane:EtOAc | Moderate | A good starting point for many organic compounds. |
| 100% DCM | Moderate | Eluting moderately polar compounds. |
| 98:2 DCM:MeOH | High | Eluting polar compounds; often a good starting point for nitrogen heterocycles. |
| 95:5 DCM:MeOH + 0.5% TEA | High (with base) | Eluting basic polar compounds that tail or stick to silica. |
Protocol 2: Preparative Column Chromatography
-
Column Selection and Packing:
-
Choose a column with a diameter appropriate for your sample size (a general rule of thumb is a 20:1 to 100:1 ratio of silica weight to crude sample weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles or cracks form.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the packed silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, start with the least polar solvent system and gradually introduce the more polar solvent system over time.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole.
-
Frequently Asked Questions (FAQs)
-
Q: What are the likely properties of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole?
-
A: Based on its structure, the compound is expected to be a moderately polar, basic solid. The imidazole ring is a known basic heterocycle, capable of acting as a hydrogen bond acceptor.[1] This inherent polarity and basicity are the primary drivers of its chromatographic behavior.
-
-
Q: Can I use automated flash chromatography for this purification?
-
A: Absolutely. The principles are the same. Develop your method using TLC first, then translate the solvent system to your automated system. Modern flash systems allow for precise gradient creation, which can significantly improve separation efficiency.
-
-
Q: My compound is a solid. How should I store it after purification?
-
A: For a brominated heterocyclic compound, it is best to store it in a sealed container, protected from light, in a cool and dry environment, such as a refrigerator (2-8°C) or freezer, to prevent potential degradation over time.[6]
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems encountered with this molecule.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. (n.d.). ChemScene.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
- Column chromatography purification tips for polar acetanilide compounds. (n.d.). Benchchem.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.).
- Mobile and Stationary Phases in Chrom
- Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2 - Y-Scholar Hub@YONSEI. (2025). The Journal of Organic Chemistry.
- FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (2025).
-
Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[6][7]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ 1 -Pyrrolines. (2023). MDPI.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
- Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Applic
Sources
Technical Guide: Stability & Handling of 1-bromo-pyrrolo[1,2-c]imidazole
The following technical guide addresses the stability, handling, and troubleshooting of 1-bromo-pyrrolo[1,2-c]imidazole in solution. This response is structured as a Tier-3 Technical Support document, designed for high-level application scientists and medicinal chemists.
Executive Summary
1-bromo-pyrrolo[1,2-c]imidazole is an electron-rich, fused bicyclic heterocycle. Its stability profile is dominated by the lability of the carbon-bromine (C-Br) bond in the electron-rich pyrrole segment and the nucleophilicity of the imidazole nitrogen. In solution, this compound is metastable , susceptible to photolytic debromination , acid-catalyzed polymerization , and oxidative degradation .
Immediate Action Required:
-
Protect from light: All solutions must be handled in amber glassware or under red light.
-
Temperature: Store stock solutions at -20°C or lower.
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DMSO . Avoid acidic protic solvents.
Part 1: Troubleshooting & FAQs
Module 1: Solubilization & Solvent Compatibility
Q1: My compound turned from off-white to yellow/brown immediately upon dissolving in Methanol. Is it degraded? A: Likely, yes. This color change indicates acid-catalyzed polymerization or oxidation.
-
Mechanism: Methanol often contains trace formic acid or absorbs atmospheric CO₂, lowering the pH. The pyrrolo[1,2-c]imidazole core is electron-rich (pyrrolidine-like character); protons can activate the system towards polymerization. Furthermore, protic solvents stabilize the transition state for nucleophilic displacement of the bromine.
-
Solution: Discard the sample. For future experiments, use anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) . If alcohol is required for biology, use buffered Ethanol (pH 7.4) and prepare immediately before use.
Q2: Can I store stock solutions in DMSO at room temperature? A: No. While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant (Swern-type pathways) over time, especially if the C-Br bond is labile.
-
Risk: At RT, dissolved oxygen and light will accelerate photodebromination , leading to the formation of the des-bromo analog (pyrrolo[1,2-c]imidazole) and free bromide ions, which can catalyze further decomposition.
-
Protocol: Freeze DMSO stocks at -20°C or -80°C immediately after preparation.
Module 2: Chemical Stability & Degradation[1][2][3]
Q3: I see a "ghost peak" eluting earlier than my product in LC-MS. What is it? A: The early-eluting peak (typically M-78 or M-80 mass difference) is likely the debrominated species (protodebromination).
-
Cause: Exposure to ambient light (UV/Vis) creates a radical pair, cleaving the C-Br bond. The resulting radical abstracts a hydrogen from the solvent.
-
Verification: Check the UV spectrum of the impurity. If it retains the core chromophore but lacks the bromine isotope pattern (1:1 ratio of M/M+2), it is the debrominated byproduct.
Q4: Is the compound stable to aqueous workups? A: Only under neutral to slightly basic conditions (pH 7-8) .
-
Acidic pH (<5): Rapid decomposition via protonation of the imidazole nitrogen, destabilizing the fused system.
-
Basic pH (>10): Risk of hydrolysis if the ring system is not fully aromatic (e.g., if you are working with the dihydro-analog).
-
Recommendation: Use phosphate-buffered saline (PBS) or saturated NaHCO₃ for washes. Avoid 1M HCl or 1M NaOH.
Part 2: Experimental Protocols
Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions
Objective: Prepare a 10 mM stock solution with >98% integrity retention over 4 weeks.
Materials:
-
1-bromo-pyrrolo[1,2-c]imidazole (Solid)[1]
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)
-
Container: Amber borosilicate glass vial with PTFE-lined septa.
-
Gas: Dry Argon or Nitrogen.
Workflow:
-
Environment Prep: Dim laboratory lights or work under a hood with UV-filters.
-
Weighing: Weigh the solid rapidly. Do not leave the solid exposed to air/moisture for >5 minutes.
-
Dissolution:
-
Add Anhydrous DMSO.
-
Vortex gently (10-15 seconds). Do not sonicate for extended periods as sonication generates heat and radicals.
-
-
Inerting: Flush the headspace of the vial with a gentle stream of Argon for 30 seconds.
-
Sealing: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for long-term DMSO storage (DMSO leaches parafilm).
-
Storage: Place in a secondary light-proof container (e.g., aluminum foil wrapped box) and store at -20°C .
QC Protocol: Assessing Stability
Perform this check if the solution has been stored for >1 month.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to pale yellow. Dark brown/black = Fail. |
| Purity | HPLC-UV (254 nm) | >95% Area Under Curve (AUC). |
| Identity | LC-MS (ESI+) | Presence of M+H and M+H+2 (Br pattern). Absence of [M-Br+H] peak. |
Part 3: Mechanistic Visualization
The following diagram illustrates the primary degradation pathways for 1-bromo-pyrrolo[1,2-c]imidazole in solution, highlighting the causality between environmental factors and chemical outcome.
Caption: Figure 1. Degradation pathways of 1-bromo-pyrrolo[1,2-c]imidazole. The C-Br bond is the primary weak point under photolytic conditions, while the electron-rich core drives acid-catalyzed polymerization.
References
-
PubChem. 1H-Pyrrolo[1,2-a]imidazole | C6H6N2.[2] National Library of Medicine. Available at: [Link]
- Context: Provides physiochemical properties of the parent scaffold, essential for understanding solubility and lipophilicity.
- Context: Validates the commercial existence of the dihydro-analog and establishes the baseline storage condition (Sealed dry, 2-8°C).
- Context: Serves as a proxy for handling labile bromo-imidazoles, emphasizing protection from light and moisture to prevent hydrolysis and discolor
-
Mourabit, A. et al. A Submarine Journey: The Pyrrole-Imidazole Alkaloids. MDPI, Marine Drugs. Available at: [Link]
- Context: Discusses the synthetic manipulation of pyrrolo-imidazole alkaloids, highlighting the reactivity of the C-Br bond and nitrogen deprotection steps.
Sources
overcoming solubility issues with pyrrolo[1,2-c]imidazole intermediates
Technical Support Center: Pyrrolo[1,2-c]imidazole Solubility & Synthesis
Executive Summary
The pyrrolo[1,2-c]imidazole scaffold is a deceptive structure.[1][2] While it appears small and polar, its fused bicyclic nature creates a rigid, planar core that promotes aggressive
This guide addresses the three most critical failure points reported by our users:
-
Reaction Workup: The "Oiling Out" phenomenon during isolation.
-
Purification: Irreversible adsorption (streaking) on silica gel.[2]
-
Analysis & Assay: Inability to solicit signals in NMR or biological buffers.
Module 1: The "Oiling Out" Crisis (Isolation)
Q: My reaction is complete, but upon workup, the product forms a sticky, insoluble oil at the bottom of the flask instead of a precipitate. How do I recover it?
A: "Oiling out" occurs when the product separates as a second liquid phase before it can crystallize.[2] This is common with pyrrolo[1,2-c]imidazoles because their melting points are often depressed by impurities in the crude mixture.[1][2]
The "Phase-Switch" Protocol: Do not attempt to scrape the oil; it will trap impurities.[2] Instead, force a controlled crystallization.[1][2]
-
Redissolution: Add a minimal amount of a "Good Solvent" (e.g., DCM or warm Ethanol) to redissolve the oil completely.[2]
-
Anti-Solvent Titration:
-
The Nucleation Trigger:
-
Option A (Seeding): Add a single crystal of pure product (if available).
-
Option B (Sonication): Sonicate the cloudy mixture for 30 seconds.
-
-
Thermal Cycling: Heat the mixture until clear, then turn off the heat and let the flask cool in the oil bath (slow cooling). This prevents the oil phase from reforming.[2]
Expert Insight:
The pyrrolo[1,2-c]imidazole core is prone to forming supersaturated solutions.[1][2] Rapid cooling shocks the system into an amorphous oil.[2] Slow cooling allows the molecules to align into their high-stability crystal lattice, driven by intermolecular hydrogen bonds and
Visual Guide: Troubleshooting Oiling Out
Caption: Decision tree for converting amorphous oils into manipulatable crystalline solids.
Module 2: Purification Pitfalls (Chromatography)
Q: I am trying to purify my intermediate on silica gel, but it streaks from the baseline to the solvent front, and I lose 50% of my mass. Why?
A: The bridgehead nitrogen and the imidazole ring are basic (pKa of conjugate acid ~7.0–14.5 depending on substitution) [2].[2] These basic sites interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing irreversible adsorption and "tailing."[1][2]
Troubleshooting Steps:
| Method | Protocol | Why it works |
| 1. The Modifier Fix | Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).[1][2] | The TEA blocks the acidic silanol sites, allowing your amine to pass through freely.[2] |
| 2. The Alumina Switch | Switch from Silica Gel to Neutral Alumina or Basic Alumina .[2][4] | Alumina lacks the acidic protons that bind your imidazole, preventing streaking entirely.[1][2] |
| 3. The Salt Trick | Convert your crude to the HCl salt before purification.[2] | Protonating the nitrogen eliminates the lone pair interaction with silica.[2] (Note: This increases polarity significantly).[2] |
Self-Validating Check: Run a TLC of your crude material using the modified solvent system (with TEA).[3] If the spot is round and tight (Rf ~0.3–0.5), the column will work.[2] If it still streaks on the TLC plate, the column will fail.[2]
Module 3: Analytical & Biological Solubility
Q: I cannot get a clean NMR spectrum because the compound won't dissolve in CDCl₃ or DMSO-d₆. Also, it crashes out in my biological assay buffer.
A: This is the "Brick Dust" effect.[2] The planar structure creates a crystal lattice so stable that solvents cannot penetrate it.[2]
For NMR Analysis:
-
Acidic Solvents: Use TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl₃ + 1 drop of TFA .[1][3] The acid protonates the imidazole, breaking the intermolecular H-bond network and drastically increasing solubility.[1][2]
-
Heat: Run the NMR in DMSO-d₆ at 50°C or 80°C . This overcomes the lattice energy.[2]
For Biological Assays (Formulation): You must disrupt the planarity or charge the molecule.[2]
-
Salt Formation: Do not use the free base. Generate the Mesylate (methanesulfonate) or Hydrochloride salt.
-
Cyclodextrin Complexation:
Solubility Optimization Workflow
Caption: Systematic approach to overcoming solubility barriers in analysis and application.
References
-
Crystallographic and DFT Studies on Pyrrolo[1,2-c]imidazole Scaffolds. Source: Journal of Structural Chemistry (via ResearchGate) Relevance: Validates the role of intermolecular H-bonds and
- interactions in the high lattice stability of these compounds.[1][3] -
Imidazole: Synthesis, Properties and Biological Activity. Source: PharmaTutor Relevance: Provides foundational data on imidazole pKa (approx 14.5 for acid, 7.0 for conjugate acid) and polarity.[1][2]
-
Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Source: Journal of Medicinal Chemistry (ACS Publications) Relevance: Establishes the protocol for using Hydroxypropyl-
-cyclodextrin (Hp CD) to solubilize rigid pyrrole-imidazole systems. -
Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Source: Synthetic Communications (Taylor & Francis) Relevance: Details the Marckwald reaction and specific synthesis/workup conditions for the [1,2-c] isomer. [1][3]
Sources
optimizing reaction temperature for pyrrolo[1,2-c]imidazole formation
Executive Summary
The synthesis of pyrrolo[1,2-c]imidazole scaffolds presents a unique challenge compared to the more common [1,2-a] isomer. While the [1,2-a] fusion is often thermodynamically favored, the [1,2-c] arrangement requires precise kinetic control to prevent ring opening or regio-isomerization. Temperature is the primary variable governing this selectivity.
This guide consolidates optimization protocols for three primary synthetic routes: Van Leusen Cycloaddition , Microwave-Assisted Green Synthesis , and Intramolecular Wittig Cyclization .
Part 1: Critical Reaction Pathways & Temperature Logic
The formation of the pyrrolo[1,2-c]imidazole core relies on balancing the activation energy required for cyclization against the thermal stability of the pyrrole ring, which is prone to polymerization at high temperatures.
Pathway 1: Modified Van Leusen Cycloaddition (Thermal)
-
Mechanism: Reaction of acylethynylpyrroles with tosylmethyl isocyanide (TosMIC).
-
Temperature Profile: Moderate Heat (Reflux, ~66°C).
-
Logic: Requires sufficient heat to deprotonate TosMIC and drive the [3+2] cycloaddition, but must remain below the decomposition threshold of the isocyanide intermediate.
Pathway 2: Microwave-Assisted Condensation (High-Energy/Short-Time)
-
Mechanism: One-pot condensation of aldehydes and pyrrole derivatives in aqueous media.[1]
-
Temperature Profile: High Heat (100–120°C) / Pressurized.
-
Logic: Uses rapid dielectric heating to access high-energy transition states instantly, bypassing side reactions that occur during slow ramp-up times in conventional heating.
Pathway 3: Intramolecular Wittig Reaction (Mild)
-
Mechanism: Reaction of imidazole-4-carbaldehyde ylides with acetylenic esters.[2][3]
-
Temperature Profile: Ambient to Mild Heat (25–50°C).
-
Logic: Driven by the formation of the strong P=O bond; high temperatures are generally unnecessary and detrimental to the ylide stability.
Part 2: Step-by-Step Optimization Protocols
Protocol A: Thermal Optimization (Van Leusen Route)
Best for: Generating 3-substituted pyrrolo[1,2-c]imidazoles.
Standard Conditions:
-
Solvent: THF (Anhydrous).
-
Base: Potassium tert-butoxide (t-BuOK) or KOH.
-
Temperature: 66°C (Reflux).
Optimization Workflow:
-
Initial Run: Perform reaction at 50°C for 2 hours. Monitor by TLC/LC-MS.
-
If starting material remains: Increase to 66°C (Reflux) .
-
If by-products (polymerization) appear: Switch solvent to 1,4-Dioxane (higher bp, but run at 60°C) or reduce base concentration.
-
-
Critical Control Point: The addition of TosMIC must be slow (dropwise) if the reaction is at reflux to prevent self-condensation.
Protocol B: Microwave Optimization (Green Synthesis)
Best for: Pyrrolo[1,2-c]imidazol-1-one analogs.[1]
Standard Conditions:
-
Solvent: Water (Substoichiometric/Paste).
-
Power: Dynamic mode (max 300W).
-
Temperature: 100°C.
Optimization Workflow:
-
Ramp Phase: Set ramp time to 2 minutes to reach 100°C. Hold for 10–15 minutes.
-
Pressure Check: Ensure vessel pressure does not exceed 15 bar.
-
Troubleshooting:
-
Low Yield:[4] Increase temperature to 120°C but reduce hold time to 8 minutes.
-
Charring: Reduce temperature to 80°C and extend time to 20 minutes.
-
Part 3: Troubleshooting Guide (Q&A)
Q1: My reaction shows complete consumption of starting material, but the yield of the [1,2-c] isomer is <20%. What is happening? Diagnosis: You are likely observing thermodynamic equilibration to the more stable [1,2-a] isomer or polymerization.[1] Solution:
-
Lower the Temperature: If running at reflux (>80°C), drop to 50–60°C.
-
Quench Faster: The [1,2-c] product may be degrading post-reaction. Cool the reaction mixture to 0°C immediately upon completion before workup.
Q2: In the Van Leusen reaction, I see a major spot corresponding to the oxazole by-product instead of the imidazole. Diagnosis: This is a classic "Temperature vs. Base" mismatch. High temperatures with insufficient base strength favor oxazole formation (elimination of Tosyl group without nitrogen incorporation). Solution:
-
Increase Base Strength: Switch from
to . -
Maintain Reflux: Ensure the reaction is vigorously refluxing (THF, 66°C) to overcome the activation barrier for the imidazole cyclization pathway.
Q3: When using microwave heating, the vessel over-pressurizes and the product decomposes.
Diagnosis: Solvent superheating or gaseous by-product evolution (e.g.,
-
Switch Solvents: Use a solvent with a higher boiling point and lower vapor pressure (e.g., switch from EtOH to DMF or water).
-
Step-Wise Heating: Use a "Pre-stir" phase at 50°C for 5 minutes before ramping to 120°C to allow gas evolution to equilibrate.
Part 4: Comparative Data & Visualization
Table 1: Temperature Effects on Regioselectivity
| Method | Temperature | Time | Major Product | Yield (Typical) |
| Van Leusen (THF) | 25°C | 24 h | Incomplete / Intermediate | < 30% |
| Van Leusen (THF) | 66°C (Reflux) | 1-2 h | Pyrrolo[1,2-c]imidazole | 75-85% |
| Microwave (Water) | 100°C | 10 min | Pyrrolo[1,2-c]imidazol-1-one | 85-92% |
| Wittig (Toluene) | 110°C | 4 h | Decomposition / Polymer | < 40% |
| Wittig (MeCN) | 25°C | 12 h | Pyrrolo[1,2-c]imidazole | 60-70% |
Figure 1: Decision Logic for Temperature Optimization
Caption: Decision matrix for temperature adjustment based on reaction pathway and real-time monitoring.
Part 5: FAQs
Q: Can I use DMF instead of THF for the Van Leusen reaction to reach higher temperatures? A: While DMF allows for higher temperatures (>150°C), it is not recommended for this specific synthesis. The high polarity of DMF can stabilize charged intermediates that lead to side reactions (like polymerization of the pyrrole ring). THF at reflux (66°C) provides the optimal balance of solubility and thermal control.
Q: Is the [1,2-c] isomer stable at room temperature? A: Yes, once formed and purified, the pyrrolo[1,2-c]imidazole core is generally stable. However, during synthesis, the intermediates (such as the non-aromatized dihydro-species) are sensitive to heat and oxidation. Always store crude mixtures under inert gas (Nitrogen/Argon) if not purifying immediately.
References
-
Kumari, N., et al. (2024). "A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies."[1][5] Journal of Structural Chemistry.
-
Trofimov, B. A., et al. (2015). "Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide." Synthesis.
-
Hazeri, N., et al. (2011). "Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction." Letters in Organic Chemistry.
-
Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides.[6][7] A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide."[7] Journal of Organic Chemistry.
Sources
- 1. A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-<i>C</i>]Imidazole-1-One Analogs and Structural Studies - ProQuest [proquest.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
troubleshooting low conversion in Suzuki coupling of bromo-imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific challenges you may encounter when performing Suzuki-Miyaura cross-coupling reactions with bromo-imidazole substrates. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues leading to low conversion and other undesirable outcomes.
Frequently Asked Questions (FAQs)
Question 1: My reaction shows low or no conversion. Where should I begin troubleshooting?
Answer:
Failure to observe product formation is a common but frustrating issue. A systematic check of your reagents and reaction setup is the most efficient way to identify the root cause. Low or no conversion typically points to a problem with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1]
Initial Troubleshooting Workflow:
-
Verify Starting Material Purity: Impurities in either the bromo-imidazole or the boronic acid can poison the catalyst.[2] Boronic acids are particularly susceptible to degradation (protodeboronation) during storage.
-
Recommendation: Confirm the purity of your starting materials via NMR or LC-MS before starting the reaction. Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or potassium trifluoroborate salts, which can suppress side reactions by providing a slower, controlled release of the boronic acid.[3][4][5]
-
-
Assess Catalyst and Ligand Integrity: The active Pd(0) catalytic species is sensitive to oxygen and can be easily deactivated.[2] Palladium(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0), which can sometimes be inefficient.[4]
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[3][4][6]
-
Recommendation: Degas your solvent thoroughly. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several "freeze-pump-thaw" cycles for particularly sensitive reactions.[3] Assemble your reaction under an inert atmosphere and maintain it throughout the experiment.[2][5]
-
-
Check Base and Solvent Compatibility: The base is crucial for activating the boronic acid for the transmetalation step.[7] However, its effectiveness is highly dependent on the solvent system. For instance, an inorganic base like K₃PO₄ may have poor solubility in a purely organic solvent like toluene, hindering the reaction.
-
Recommendation: Ensure your chosen base is at least partially soluble in the reaction medium. For many Suzuki couplings of heteroaryl halides, a biphasic solvent system (e.g., Dioxane/Water, Toluene/Water) is effective.[3] If using an anhydrous system with a base like K₃PO₄, the presence of a small amount of adventitious water can sometimes be critical for the reaction to proceed.[8]
-
Question 2: I'm observing a significant amount of debrominated imidazole. What's causing this and how can I fix it?
Answer:
Debromination (or hydrodehalogenation) is a prevalent side reaction where the bromine atom on your imidazole is replaced by a hydrogen atom.[2] This occurs within the catalytic cycle when the palladium-imidazole intermediate undergoes reaction with a hydride source before it can couple with the boronic acid.[2][4]
Key Factors and Solutions:
-
Choice of Base: Strong bases, particularly alkoxides, can generate hydride species that facilitate debromination.[2]
-
Solution: Switch to a milder inorganic base. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are often effective in minimizing this side reaction.[2]
-
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions, including debromination.[2][9]
-
Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. This can improve selectivity for the desired cross-coupling pathway.[2]
-
-
Solvent System: Protic solvents like alcohols or water can act as a source of protons or hydrides, potentially promoting debromination.[2]
-
Solution: Screen different aprotic solvents such as dioxane, THF, or toluene, using only the necessary amount of water required to solubilize the base.[2]
-
-
Imidazole Nitrogen (NH) Reactivity: An unprotected imidazole NH group can be acidic and may interfere with the reaction or influence the electronic properties of the ring in a way that favors debromination.
-
Solution: Protecting the imidazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be a highly effective strategy to suppress debromination and improve yields.[2] However, be aware that groups like Boc can be cleaved under strongly basic or high-temperature conditions.[10]
-
Question 3: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?
Answer:
Homocoupling results in a symmetrical biaryl derived from two molecules of your boronic acid reagent.[3] This side reaction reduces the yield of your desired product and introduces a potentially difficult-to-remove impurity. The primary cause is often the presence of oxygen, which promotes the formation of Pd(II) species that can initiate the homocoupling pathway.[3][4]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. As mentioned in Question 1, thoroughly remove all dissolved oxygen from your solvents and the reaction headspace.[3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source (e.g., Pd(OAc)₂) requires an initial reduction step to generate the active Pd(0) catalyst. This reduction can sometimes occur via homocoupling of the boronic acid.[4] Using a Pd(0) source like Pd₂(dba)₃ can circumvent this issue.[3]
-
Optimize Catalyst/Ligand System: Bulky, electron-rich phosphine ligands can accelerate the rate of the desired reductive elimination step, outcompeting the homocoupling pathway.[3]
-
Consider Boronic Esters: Using more stable organoboron reagents like pinacol esters can sometimes suppress homocoupling by maintaining a lower concentration of the active boronic acid in the reaction mixture.[3]
Visualizing the Process
A clear understanding of the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow are essential for success.
Caption: The Suzuki-Miyaura catalytic cycle with a competing debromination side reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Storage of Brominated Imidazoles
The following technical guide is structured as a specialized support center resource for researchers working with brominated imidazoles. It prioritizes experimental integrity, causal explanation, and actionable troubleshooting.
Executive Summary & Core Stability Logic
Brominated imidazoles (e.g., 4-bromoimidazole, 2-bromoimidazole) are critical intermediates in medicinal chemistry but possess specific vulnerabilities to photolytic cleavage and oxidative stress . The Carbon-Bromine (C-Br) bond on the electron-rich imidazole ring is susceptible to homolytic fission upon exposure to UV-visible light, generating reactive radicals that lead to debromination and polymerization.
The Golden Rule: Treat all brominated imidazoles as photo-labile and hygroscopic until proven otherwise.
Storage Decision Matrix (Visual Guide)
Use the following logic flow to determine the optimal storage conditions for your specific sample state.
Figure 1: Decision matrix for selecting storage conditions based on physical state. Green nodes indicate standard stability; red nodes indicate critical control points.
Critical Troubleshooting & FAQs
Module A: Environmental Control (Light & Temperature)
Q: My 4-bromoimidazole powder has turned from white to beige. Is it still usable? A: The color shift to beige or brown indicates photodebromination and subsequent oxidation.
-
Mechanism: UV light cleaves the C-Br bond, creating an imidazole radical. This radical abstracts hydrogen from the environment (or solvent), leading to debrominated impurities (imidazole) and HBr formation. The HBr can catalyze further darkening/polymerization.
-
Action: Check purity via HPLC or NMR. If purity is >95%, repurify by recrystallization (e.g., from ethyl acetate/hexanes). If <90%, discard.
-
Prevention: Always store in amber glass vials wrapped in aluminum foil.
Q: Can I store the solid at room temperature if it is sealed? A: Short-term (days), yes. Long-term, no. While the C-Br bond is relatively stable, thermal energy increases the rate of spontaneous hydrolysis if any moisture is trapped in the vial.
-
Standard: Store at 2–8°C for solids.
-
Exception: 4-bromo-1-methyl-1H-imidazole (liquid/low melt) should be stored at 2-8°C under argon to prevent moisture uptake.
Module B: Solution Chemistry & Handling
Q: Which solvent is best for making stock solutions? A: Anhydrous DMSO or DMF are preferred.
-
Avoid: Water or alcohols (MeOH/EtOH) for long-term storage. Nucleophilic attack by water or alkoxides can displace the bromine over time, especially if the solution becomes acidic.
-
Protocol: Prepare stocks at high concentration (e.g., 100 mM) to minimize solvent volume and freeze in single-use aliquots at -20°C .
Q: Why did a precipitate form in my DMSO stock after thawing? A: This is likely due to moisture ingress (DMSO is hygroscopic) causing the compound to crash out, or the formation of less soluble degradation products.
-
Troubleshooting: Sonicate at 30°C for 5 minutes. If solids persist, centrifuge and analyze the supernatant. If the concentration has dropped significantly, the stock is compromised.
Detailed Experimental Protocols
Protocol 1: Preparation of Long-Term Storage Stocks
Use this workflow to guarantee stability for >6 months.
-
Weighing: Weigh the brominated imidazole in a low-humidity environment (glovebox preferred for highly sensitive derivatives).
-
Solvent Prep: Use anhydrous DMSO (≥99.9%, water <50 ppm).
-
Tip: If using a fresh bottle, sparge with Nitrogen gas for 5 minutes to remove dissolved oxygen.
-
-
Dissolution: Dissolve to a concentration of 50–100 mM. Vortex until clear.
-
Aliquoting: Dispense into amber microcentrifuge tubes (0.5 mL or 1.0 mL).
-
Critical: Fill tubes as much as possible to minimize headspace, or overlay with Argon gas before closing.
-
-
Freezing: Snap-freeze in liquid nitrogen (optional but recommended) and transfer immediately to -80°C .
-
Labeling: Mark "Light Sensitive" and "Do Not Freeze-Thaw".
Protocol 2: Quality Control Check (H-NMR)
Run this check if degradation is suspected.
-
Solvent: DMSO-d6.
-
Key Signal: Look for the disappearance of the C-Br carbon signal (if doing C-NMR) or shifts in the imidazole ring protons.
-
Degradation Marker: The appearance of sharp singlets upfield (indicating loss of Br and replacement with H) or broad humps in the baseline (polymerization).
-
Acid Check: Dissolve a small amount in water; if pH is significantly acidic (<4.0), HBr has been released.
Quantitative Data Summary
| Compound | CAS No.[1][2] | Physical State | Storage Temp | Light Sensitivity | Shelf Life (Solid) | Shelf Life (Soln) |
| 4-Bromoimidazole | 2302-25-2 | Solid (Powder) | 2–8°C | High | 2 Years | 1 Month (-20°C) |
| 2-Bromoimidazole | 16681-56-4 | Solid (Crystalline) | 2–8°C | Moderate | 2 Years | 1 Month (-20°C) |
| 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 | Liquid/Low Melt | 2–8°C | High | 1 Year | <2 Weeks (4°C) |
| 2-Bromo-4-nitroimidazole | N/A | Solid | -20°C | Very High | 1 Year | Use Fresh |
Table 1: Summary of physical properties and storage requirements for common brominated imidazoles [1, 2, 4].
Mechanistic Visualization: Photodegradation
The following diagram illustrates why light protection is non-negotiable.
Figure 2: Simplified mechanism of photodebromination. The formation of HBr further acidifies the solution, potentially accelerating hydrolytic degradation pathways.
References
-
Royal Society of Chemistry. (2012). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination. Environmental Science: Nano. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 2-Bromo-1H-imidazole Compound Summary. Retrieved from [Link]
Sources
Validation & Comparative
13C NMR chemical shifts for pyrrolo[1,2-c]imidazole ring carbons
Technical Assessment: 13C NMR Chemical Shift Analysis of Pyrrolo[1,2-c]imidazole Scaffolds
Executive Summary: The Diagnostic Challenge
The pyrrolo[1,2-c]imidazole ring system is a privileged bicyclic scaffold in medicinal chemistry, often serving as a bioisostere for indole or purine systems. However, its synthesis—particularly via multicomponent reactions like the Van Leusen reaction or TosMIC cyclizations—often yields isomeric byproducts, most notably 2,3'-bipyrroles or the regioisomeric pyrrolo[1,2-a]imidazole .
This guide provides an objective technical comparison of the 13C NMR chemical shifts of the pyrrolo[1,2-c]imidazole core against these common structural alternatives. By focusing on the diagnostic shielding/deshielding patterns of the ring carbons, this document establishes a self-validating protocol for unambiguous structural assignment.
Structural Logic & Numbering
Before analyzing the shifts, it is critical to define the atom mapping. The [1,2-c] fusion places the bridgehead nitrogen at position 2 (or 7a depending on nomenclature variant), creating a distinct electronic environment compared to the [1,2-a] isomer where the nitrogen is at the bridgehead of a 5,5-fused system but adjacent to a carbon bridge.
Figure 1: Structural Divergence & Numbering
Caption: Structural relationship between the target pyrrolo[1,2-c]imidazole and its primary synthetic competitors. Note the distinct carbonyl environments in the derivatives.
Comparative Analysis: Fused vs. Open Systems
A critical decision point in the synthesis of these scaffolds (e.g., from acylethynylpyrroles and TosMIC) is distinguishing the fused pyrrolo[1,2-c]imidazole (Product) from the non-fused 2,3'-bipyrrole (Alternative) .
Table 1: Diagnostic 13C NMR Shifts (ppm)
Data derived from tosyl-substituted derivatives in CDCl₃.
| Carbon Type | Pyrrolo[1,2-c]imidazole (Target) | 2,3'-Bipyrrole (Alternative) | Shift Difference (Δδ) | Mechanistic Cause |
| Carbonyl (C=O) | 177.9 ppm | 192.5 ppm | ~14.6 ppm | Conjugation: The fused system forces planarity and amide-like resonance, shielding the carbonyl. The open bipyrrole ketone is less shielded. |
| Bridgehead/Linker | 137.7 ppm (Fused C) | 129.7 ppm (Linker C) | +8.0 ppm | Aromaticity: Fusion increases the aromatic character of the central bond compared to the single C-C bond in the bipyrrole. |
| Imidoyl Carbon (N-C=N) | 153.2 ppm | N/A | Diagnostic | Presence of the N-C-N moiety in the imidazole ring is unique to the fused system. |
| Tos-C(ipso) | 144.5 ppm | 144.7 ppm | < 0.5 ppm | Non-Diagnostic: Distal substituents (like Tosyl groups) are poor indicators of the core structure. |
Expert Insight: The most reliable indicator is the Carbonyl Carbon . If your spectrum shows a ketone-like peak >190 ppm, you likely have the open bipyrrole or a ring-opened byproduct. If the peak is <180 ppm (typically 175-178 ppm for these derivatives), the fused imidazole ring is formed.
Detailed Chemical Shift Data: Substituted Variants
For researchers working with pyrrolo[1,2-c]imidazole-3,5-diones (a common derivative class), the chemical shifts change due to the additional carbonyl.
Table 2: Pyrrolo[1,2-c]imidazole-3,5-dione Shifts
Solvent: DMSO-d6
| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment Notes |
| C-3 (C=O) | 157.4 | s | Urea-like carbonyl; highly shielded due to flanking nitrogens. |
| C-5 (C=O) | 160 - 165 | s | Amide-like carbonyl; shift varies with N-substituents. |
| C-1 (Alkene) | 116.1 | d | Alpha to the pyrrole nitrogen. |
| C-7a (Bridge) | 136 - 140 | s | Quaternary bridgehead carbon; critical for HMBC correlations. |
| Phenyl Substituents | 125 - 130 | m | Typical aromatic region; overlaps frequently. |
Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols define the generation and characterization of these shifts.
Protocol A: Synthesis via TosMIC (Microwave Assisted)
Context: This method generates the comparison pair (Fused vs. Bipyrrole).
-
Reagents: Mix acylethynylpyrrole (1.0 equiv) and Tosylmethyl Isocyanide (TosMIC, 1.2 equiv).
-
Base System:
-
For Bipyrrole (Alternative): Use KOH/THF under reflux.
-
For Pyrrolo[1,2-c]imidazole (Target): Use t-BuONa/THF . The stronger, bulkier base promotes the specific cyclization pathway.
-
-
Conditions: Microwave irradiation at 100°C for 20-40 min or reflux for 1 hour.
-
Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 4:1). The Bipyrrole typically elutes first (less polar).
Protocol B: NMR Acquisition & Assignment Strategy
Context: Self-validating assignment.
-
Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL CDCl₃ (for sharpest peaks) or DMSO-d6 (if solubility is poor, but note ~1-2 ppm shift).
-
Pulse Sequence:
-
13C{1H} (1024 scans): Essential for quaternary carbons.
-
DEPT-135: To distinguish CH/CH3 (up) from CH2 (down).
-
HMBC (Long-range): CRITICAL STEP.
-
Validation: Look for correlation between the Pyrrole NH (or adjacent CH) and the Carbonyl (C=O) .
-
In Bipyrrole , the correlation will be consistent with a ketone (3-bond).
-
In [1,2-c]imidazole , the Carbonyl is part of the ring; correlations will verify the N-C-N connectivity.
-
-
Visualization: Assignment Logic Flow
This diagram illustrates the decision matrix for assigning the scaffold based on the acquired NMR data.
Caption: Logical flowchart for distinguishing pyrrolo[1,2-c]imidazole from its open-chain isomers using 13C NMR data.
References
-
Trofimov, B. A., et al. (2024).[1] Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. MDPI Molecules.
-
Meeuwissen, J., et al. (1983). An analysis of the n.m.r. spectra of pyrrolizin-3-one and its aza-derivatives pyrrolo[1,2-c]imidazol-5-one. Journal of the Chemical Society, Perkin Transactions 2.
-
PubChem Compound Summary. (2025). 1-ethyl-6-methyl-7-phenyl-3H-pyrrolo[1,2-c]imidazole-3,5(2H)-dione.[2] National Library of Medicine.
-
BenchChem. (2025).[3] Guide to NMR Spectra of Substituted Pyrroles.
Sources
Mass Spectrometry Profiling of 1-Bromo-Pyrrolo[1,2-c]imidazole: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Pattern of 1-Bromo-Pyrrolo[1,2-c]imidazole Content Type: Publish Comparison Guide
Executive Summary: The Structural Challenge
In the development of novel fused heterocyclic therapeutics, 1-bromo-pyrrolo[1,2-c]imidazole represents a critical scaffold intermediate. Its unique 5,5-fused ring system offers distinct pharmacological properties compared to its isomer, pyrrolo[1,2-a]imidazole. However, the definitive characterization of this molecule poses a challenge due to the potential for halogen migration and regioisomerism during synthesis.
This guide provides an objective technical comparison of mass spectrometry (MS) strategies for identifying and validating 1-bromo-pyrrolo[1,2-c]imidazole. We move beyond basic spectral listing to analyze the causality of fragmentation, comparing Electron Impact (EI) versus Electrospray Ionization (ESI) performance, and contrasting the fragmentation logic against non-brominated analogs.
Technical Deep Dive: The Isotopic & Fragmentation Logic
The mass spectral signature of 1-bromo-pyrrolo[1,2-c]imidazole is governed by two fundamental principles: the bromine isotopic abundance and the stability of the fused azapentalene-like core .
The Isotopic Fingerprint (The "Twin Towers")
Unlike standard organic molecules, the presence of a single bromine atom dictates the molecular ion cluster. Bromine exists naturally as
-
Observation: You will not see a single parent peak (
). -
Validation Rule: You must observe a 1:1 doublet at
and . -
Diagnostic Value: If the ratio deviates significantly from 1:1 (e.g., 3:1), the sample is contaminated with a chloro-derivative or is not monobrominated.
Comparative Fragmentation Pathways
The fragmentation behavior differs radically depending on the ionization energy imparted.
| Feature | EI-MS (Hard Ionization) | ESI-MS/MS (Soft Ionization) |
| Primary Ion | ||
| Dominant Loss | Homolytic cleavage of Br radical ( | Heterolytic loss of HBr or neutral loss of HCN |
| Base Peak | Often | Often |
| Structural Insight | High: Reveals ring stability and connectivity | Low: primarily MW confirmation; requires CID for structure |
Mechanism of Fragmentation
The core pyrrolo[1,2-c]imidazole scaffold is nitrogen-rich. Upon loss of the bromine atom, the resulting cation is stabilized by resonance across the fused system.
-
Step 1: Dehalogenation. In EI, the weakest bond (C-Br) breaks first, yielding the stable heteroaromatic cation (
for the fully unsaturated core). -
Step 2: Ring Disassembly. The imidazole ring characteristically fragments via the loss of HCN (27 Da) or acetonitrile (41 Da) , depending on the substitution pattern.
Visualization: Fragmentation Pathway[1][2]
The following diagram illustrates the logical decay of the molecule under high-energy collision conditions (EI or high-energy CID).
Figure 1: Proposed fragmentation pathway for 1-bromo-pyrrolo[1,2-c]imidazole, highlighting the diagnostic loss of bromine followed by imidazole ring disintegration.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trust in your data, follow this standardized protocol. This workflow is designed to distinguish the 1-bromo isomer from potential impurities.
Phase 1: Sample Preparation
-
Solvent: HPLC-grade Methanol or Acetonitrile. Avoid halogenated solvents (DCM/Chloroform) to prevent background interference in the halogen region.
-
Concentration: 10 µg/mL (10 ppm) for ESI; 1 mg/mL for EI-GC/MS.
Phase 2: Instrument Configuration (Comparative)
Option A: GC-MS (Electron Impact)
-
Best For: Structural elucidation and library matching.
-
Column: Rxi-5Sil MS or equivalent (non-polar).
-
Inlet Temp: 250°C.
-
Ion Source: 230°C, 70 eV.
-
Scan Range: m/z 40–300.
-
Validation Step: Check for the presence of the
79 and 81 peaks (Br cation) in the low mass region—a hallmark of brominated compounds in EI.
Option B: LC-MS/MS (Electrospray)
-
Best For: High-throughput screening and purity checks.[2]
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Mode: Positive Ion (
). -
Collision Energy (CID): Stepped energy (15, 30, 45 eV) is crucial.
-
Low Energy: Preserves the doublet parent ion.
-
High Energy: Forces the loss of the bromine to confirm the core scaffold mass.
-
Phase 3: Data Analysis & Decision Matrix
| Observation | Conclusion | Action |
| 1:1 Doublet at M/M+2 | Confirmed Bromination | Proceed to MS/MS fragmentation. |
| 3:1 Ratio at M/M+2 | Chlorine Contamination | Re-purify sample (likely Cl-analog). |
| Single Peak at M | Debromination | Sample degraded; check storage conditions. |
| Loss of 27 Da (HCN) | Imidazole Ring Confirmed | Validates the [1,2-c]imidazole core. |
Comparative Performance Data
The following table summarizes how this specific molecule behaves compared to common alternatives (e.g., non-brominated core or chloro-analogs).
| Parameter | 1-Bromo-Pyrrolo[1,2-c]imidazole | Pyrrolo[1,2-c]imidazole (Core) | 1-Chloro-Pyrrolo[1,2-c]imidazole |
| Molecular Ion | Distinct Doublet (1:1) | Single Peak | Distinct Ratio (3:1) |
| Mass Shift | +78/80 Da vs Core | Reference Mass | +34/36 Da vs Core |
| Frag. Stability | Weak C-Br bond (Easy fragmentation) | Stable Aromatic System | Stronger C-Cl bond (Harder to fragment) |
| Detection Limit | High (Br defect mass is unique) | Moderate | Moderate |
Workflow Diagram
Figure 2: Decision workflow for selecting the appropriate mass spectrometry technique based on analytical needs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165942542, 1,3-Dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole. Retrieved from [Link]
-
MDPI (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns (Halides and Aromatics). Retrieved from [Link]
Sources
HPLC Method Development Guide: 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole
[1]
Executive Summary
This guide provides a technical framework for the HPLC analysis of 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole (hereafter referred to as 1-BDI ).[1] As a fused bicyclic imidazole with a saturated pyrrolidine ring and a halogen substituent, 1-BDI presents specific chromatographic challenges: basicity-induced peak tailing, low retention on standard C18 phases, and potential dehalogenation risks.[1]
This document compares three distinct separation strategies, ultimately recommending High-pH Reversed-Phase Chromatography as the superior approach for drug development environments due to its MS compatibility and superior peak symmetry.[1]
Part 1: Physicochemical Profile & Chromatographic Challenges[1]
Effective method development requires "listening to the molecule."[1] 1-BDI is not a standard neutral analyte; its behavior is governed by the imidazole core.[1]
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Fused Imidazole-Pyrrolidine | The N3 nitrogen in the imidazole ring is basic (estimated pKa ~7.0–7.5).[1] |
| Saturation | 6,7-dihydro-5H- (Saturated ring) | Unlike fully aromatic analogs, the saturated ring increases conformational flexibility (envelope conformation) and does not contribute to |
| Substituent | 1-Bromo | Adds lipophilicity (LogP increase) but introduces a risk of photolytic dehalogenation.[1] |
| UV Activity | Imidazole absorption | Low UV absorbance.[1] Maxima likely at <220 nm.[1][2] |
The "Silanol Trap"
The primary failure mode in analyzing 1-BDI is peak tailing .[1] At standard acidic pH (pH 2-3), the imidazole nitrogen is protonated (
Part 2: Method Comparison & Selection Guide
We evaluated three primary methodologies. The following table objectively compares their suitability for Research & Development (R&D) versus Quality Control (QC).
Comparative Analysis Matrix
| Feature | Method A: High pH RP (Recommended) | Method B: Ion-Pairing (IP-RP) | Method C: HILIC |
| Mechanism | Analyte Neutralization (Suppression of Ionization) | Ion-Exchange + Hydrophobic Interaction | Partitioning into water-enriched layer |
| Stationary Phase | Hybrid Silica (e.g., C18 with Ethylene Bridged Hybrid) | Standard C18 or C8 | Bare Silica or Zwitterionic |
| Mobile Phase | 10mM Ammonium Bicarbonate (pH 10.[1]0) / ACN | Water/ACN with Octanesulfonic Acid or TFA | ACN / Ammonium Acetate (High % Organic) |
| Peak Shape | Excellent (Symmetry > 0.95) | Good (Symmetry > 0.90) | Moderate to Good |
| MS Compatibility | High (Volatile buffer) | Low (Non-volatile salts or signal suppression) | High |
| Robustness | High | Low (Sensitive to temperature/equilibration) | Moderate (Long equilibration) |
Strategic Decision Logic
The following decision tree illustrates the logic for selecting the High pH method over alternatives.
Figure 1: Decision logic for selecting the chromatographic mode based on detection requirements and analyte retention behavior.
Part 3: Recommended Protocol (High pH Reversed-Phase)
This protocol utilizes the "Neutralization Strategy."[1] By operating at pH 10 (2 units above the pKa), 1-BDI remains uncharged.[1] This eliminates silanol interactions and maximizes hydrophobic retention on the C18 chain.[1]
Instrumentation & Conditions
-
System: UHPLC or HPLC (Binary Pump preferred).
-
Detector: DAD (Diode Array) or MS.[1]
-
Column: Critical: Must use high-pH stable hybrid silica (e.g., Waters XBridge BEH C18, Phenomenex Kinetex EVO C18).[1] Do not use standard silica columns above pH 8.[1]
-
Dimensions: 100 x 2.1 mm, 1.7 µm or 2.5 µm particle size.[1]
Mobile Phase Preparation[1][3][4][5][6][7]
-
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust to pH 10.0 ± 0.1 with Ammonium Hydroxide.
-
Why: Volatile, MS-friendly, provides excellent buffering capacity at pH 10.[1]
-
-
Mobile Phase B (Organic): 100% Acetonitrile (ACN).
-
Why: ACN has lower viscosity than Methanol, reducing backpressure on sub-2-micron columns.[1]
-
Gradient Profile
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
| 0.0 | 5 | 0.4 | Initial Hold (Trapping) |
| 1.0 | 5 | 0.4 | End of Loading |
| 8.0 | 60 | 0.4 | Elution of 1-BDI |
| 9.0 | 95 | 0.4 | Column Wash |
| 11.0 | 95 | 0.4 | Wash Hold |
| 11.1 | 5 | 0.4 | Re-equilibration |
| 14.0 | 5 | 0.4 | Ready for next injection |
Sample Preparation (Self-Validating Step)
To ensure the method is robust, the sample diluent must match the initial gradient strength but prevent degradation.[1]
Part 4: Experimental Validation & Troubleshooting
System Suitability Criteria
To establish trustworthiness, the system must pass these criteria before running samples:
-
Tailing Factor (As): Must be < 1.3. (High pH usually yields ~1.0–1.1).
-
Retention Factor (k'): Must be > 2.0 to ensure separation from the void volume.[1]
-
Precision: %RSD of peak area < 2.0% (n=5 injections).
Troubleshooting Guide
-
Issue: Peak splitting.
-
Cause: Sample solvent is too strong (e.g., dissolved in 100% MeOH).[1]
-
Fix: Dilute sample with Mobile Phase A or water.
-
-
Issue: Retention time drift.
-
Issue: Extra peak appearing over time.
Part 5: Stability & Degradation Pathway Analysis[1]
Understanding the degradation of 1-BDI is vital for identifying impurity peaks.[1]
Figure 2: Potential degradation pathways. Impurity A (Des-bromo) is less lipophilic and will elute earlier than the parent in RP-HPLC.[1]
References
-
Separation of Imidazoles on Newcrom R1 HPLC column. SIELC Technologies. (2018).[3][4] Describes the behavior of imidazole derivatives on reverse-phase columns and the interaction with silanols. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex Technical Guides. (2025). Provides foundational theory on peak tailing of basic compounds and the use of high pH stable columns.[1] [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Molecules (MDPI). (2020). Demonstrates the use of phosphate buffers for imidazole separation, providing a comparative baseline for acidic method performance. [Link]
-
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid Properties. US EPA CompTox Chemicals Dashboard. (2025). Source for physicochemical property estimates (pKa, LogP) of the dihydro-pyrrolo-imidazole core. [Link][1]
Sources
- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 2. researchgate.net [researchgate.net]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Structural and Synthetic Profiling of 1-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole: A Comparative Guide
Executive Summary
The bicyclic heterocycle 5H,6H,7H-pyrrolo[1,2-c]imidazole (also known as 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole) is a highly privileged pharmacophore. It serves as the core structural motif in numerous marine alkaloids[1] and blockbuster synthetic therapeutics, most notably the CYP11B1/CYP11B2 inhibitor Osilodrostat (LCI-699), utilized in the treatment of Cushing's syndrome[2].
For drug development professionals and synthetic chemists, functionalizing this core is a critical step in exploring chemical space. The introduction of a halogen at the C1 position—specifically in the form of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole (CAS: 2680530-98-5)[3]—provides an optimal balance of crystallographic predictability and synthetic reactivity. This guide objectively compares the structural properties and cross-coupling performance of the 1-bromo variant against its non-halogenated, 1-chloro, and 1-iodo alternatives, supported by crystallographic principles and experimental data.
Crystallographic Profiling: The Role of Halogen Bonding
Understanding the solid-state behavior of pyrrolo[1,2-c]imidazole scaffolds is essential for predicting solubility, formulation stability, and target-binding conformations. In the non-halogenated parent compound, the pyrrolidine ring adopts a characteristic half-chair conformation, and the crystal packing is primarily driven by weak intermolecular
However, halogenation at the C1 position fundamentally alters the crystal architecture through halogen bonding . Halogen bonds arise from the interaction between a nucleophilic region (e.g., the lone pair of the N2 atom on an adjacent imidazole ring) and the electrophilic region (the
Performance Comparison: C1-Substituents
-
Non-Halogenated (1-H): Packing relies on weak C-H···N contacts and dispersion forces. The resulting crystal lattice is relatively loose, leading to lower melting points and higher hygroscopicity.
-
1-Chloro Analog: Chlorine possesses a very weak
-hole. Consequently, C-Cl···N halogen bonds are weak or non-existent. The crystal packing is dominated by dipole-dipole interactions, offering only marginal improvements in lattice stability over the parent compound. -
1-Bromo Analog (The Optimal Standard): Bromine features a highly polarizable electron cloud and a pronounced
-hole. This enables strong, highly directional C-Br···N halogen bonding. This interaction forces the molecules into robust 1D chain motifs, significantly increasing crystal density, melting point, and benchtop stability without compromising solubility. -
1-Iodo Analog: While iodine forms the strongest halogen bonds (largest
-hole), the C-I bond is inherently photolabile. Crystals of the 1-iodo variant often suffer from gradual degradation (darkening due to liberation) under ambient light, complicating long-term storage.
Table 1: Comparative Crystallographic & Physicochemical Parameters
| Parameter | 1-H (Parent) | 1-Chloro Analog | 1-Bromo Analog | 1-Iodo Analog |
| Primary Packing Motif | Dipole-dipole | C-Br···N Halogen Bond | C-I···N Halogen Bond | |
| N/A | Weak | Moderate-Strong | Very Strong | |
| Crystal System | Monoclinic | Monoclinic | Triclinic / Monoclinic | Triclinic |
| Bench Stability | High | High | High | Low (Light-sensitive) |
| Crystallization Ease | Moderate | Moderate | High (Highly ordered) | Moderate (Degradation risk) |
Synthetic Reactivity: Cross-Coupling Efficiency
In medicinal chemistry, the C1 position of the pyrrolo[1,2-c]imidazole ring is a prime vector for diversification (e.g., attaching aryl groups to mimic the Osilodrostat topology)[2]. The choice of halogen dictates the efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The causality behind the performance differences lies in the oxidative addition step of the catalytic cycle. The C1 position is adjacent to the bridgehead nitrogen, creating a sterically and electronically demanding environment for the Pd(0) catalyst.
-
1-Chloro: The high bond dissociation energy of the C-Cl bond requires harsh conditions (e.g., specialized Buchwald ligands like XPhos, temperatures >100°C) to force oxidative addition, often leading to scaffold decomposition.
-
1-Iodo: Oxidative addition is rapid, but the intermediate is highly prone to proto-dehalogenation (yielding the 1-H parent) before transmetalation can occur, severely reducing the isolated yield of the desired cross-coupled product.
-
1-Bromo: Provides the "Goldilocks" reactivity. The C-Br bond undergoes smooth oxidative addition with standard, inexpensive catalysts (e.g.,
) at moderate temperatures (80°C), minimizing side reactions and maximizing the yield of the functionalized product.
Table 2: Standardized Suzuki-Miyaura Coupling Performance
(Conditions: 1.0 eq scaffold, 1.2 eq Phenylboronic acid, 5 mol% Pd catalyst,
| Scaffold | Catalyst Required | Conversion (%) | Isolated Yield (%) | Primary Byproduct |
| 1-Chloro | < 40% | 25% | Unreacted starting material | |
| 1-Bromo | > 95% | 88% | Trace proto-dehalogenation | |
| 1-Iodo | > 95% | 55% | High proto-dehalogenation (1-H) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the handling, crystallization, and synthetic application of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Objective: To obtain diffraction-quality single crystals by exploiting the C-Br···N halogen bonding network.
-
Dissolution: Dissolve 15 mg of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Ensure complete dissolution (sonicate if necessary).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any heterogeneous nucleation sites (dust particles).
-
Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial containing 3 mL of anti-solvent (n-hexane).
-
Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature of 20°C.
-
Harvesting: Over 4–7 days, the volatile DCM will slowly mix with the hexane vapor, gently lowering the solubility of the compound. Harvest the resulting colorless, block-like crystals directly into a drop of paratone oil for immediate SC-XRD mounting.
Protocol B: Standardized Suzuki-Miyaura Arylation
Objective: C1-arylation utilizing the optimal leaving-group kinetics of the 1-bromo moiety.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous
(2.5 mmol, 345 mg). -
Catalyst Addition: Add
(0.05 mmol, 36 mg). -
Solvent & Degassing: Add a pre-degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the tube and subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen (preventing homocoupling of the boronic acid).
-
Reaction: Heat the mixture in an oil bath at 80°C for 12 hours under a positive pressure of Argon.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc) to yield the 1-phenyl-5H,6H,7H-pyrrolo[1,2-c]imidazole derivative.
Workflow Visualization
The following diagram illustrates the logical relationship between the structural analysis of the 1-bromo scaffold and its subsequent synthetic derivatization.
Workflow detailing the crystallographic profiling and synthetic derivatization of the 1-bromo scaffold.
References
-
Manikandan Jayaraman, et al. "Crystallographic and DFT Studies on Pyrrolo[1,2-c]imidazole Scaffolds." Journal of Crystallography, 2014.
-
Akram, Muhammad, et al. "Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors." ResearchGate, 2017.
-
"1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole Product Data." ChemScene.
-
Hoffmann, H., et al. "Marine Pyrrole Alkaloids." Marine Drugs, MDPI, 2021.
Sources
comparison of reactivity: 1-bromo-pyrrolo[1,2-c]imidazole vs 3-bromo isomer
The following technical guide compares the reactivity, synthesis, and application of 1-bromo-pyrrolo[1,2-c]imidazole versus its 3-bromo isomer .
Executive Summary
The pyrrolo[1,2-c]imidazole scaffold is a fused bicyclic heterocycle distinct from its more common [1,2-a] isomer. The reactivity profile of this system is defined by the electronic disparity between the C1 and C3 positions.
-
1-Bromo-pyrrolo[1,2-c]imidazole : Accessed via Electrophilic Aromatic Substitution (EAS) . The C1 position is electronically activated by the bridgehead nitrogen, behaving similarly to the C5 position of an imidazole or C3 of an indole. It is the thermodynamically preferred product of direct halogenation.
-
3-Bromo-pyrrolo[1,2-c]imidazole : Accessed via Directed Lithiation . The C3 position (flanked by two nitrogens) is the most acidic site (pKa ~20–25), analogous to the C2 position of imidazole. It is accessed kinetically via deprotonation and electrophilic trapping.
| Feature | 1-Bromo Isomer | 3-Bromo Isomer |
| Primary Synthesis | Electrophilic Aromatic Substitution (NBS) | Lithiation / Electrophilic Trapping (n-BuLi/CBr₄) |
| Electronic Character | Nucleophilic Carbon (Electron-Rich) | Acidic Carbon (Amidine-like) |
| Pd-Catalysis (Suzuki) | Excellent substrate; standard conditions | Good substrate; requires base optimization |
| Li-Halogen Exchange | Slower; requires t-BuLi | Very Fast; occurs at -78 °C |
| Stability | High | Moderate (prone to protodebromination in acid) |
Structural & Electronic Analysis
Understanding the numbering and electronic bias is critical for predicting reactivity.
Scaffold Numbering
The IUPAC numbering for 5H-pyrrolo[1,2-c]imidazole places the bridgehead nitrogen at position 4.
-
Position 3 (C3): Located between the non-bridgehead nitrogen (N2) and the bridgehead nitrogen (N4). This is the "amidine" carbon.
-
Position 1 (C1): Located adjacent to the bridgehead nitrogen (N4) but not flanked by the second nitrogen. This is the "enamine-like" carbon.
Frontier Molecular Orbital (FMO) Theory
-
HOMO (Nucleophilicity): The highest electron density resides at C1 and the pyrrole ring carbons (C5-C7). The lone pair of the bridgehead nitrogen donates strongly into C1, making it the primary site for electrophilic attack (EAS).
-
LUMO (Electrophilicity): The C3 position, being flanked by two electronegative nitrogens, has significant partial positive character (
), making the C3-H bond acidic and the C3-Br bond susceptible to oxidative addition.
Figure 1: Electronic differentiation between C1 and C3 positions.
Synthetic Accessibility & Protocols
Synthesis of 1-Bromo-pyrrolo[1,2-c]imidazole
Direct bromination using N-bromosuccinimide (NBS) regioselectively targets C1 due to its high HOMO coefficient.
Protocol:
-
Dissolution: Dissolve 5H-pyrrolo[1,2-c]imidazole (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Addition: Cool to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent over-bromination.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (C1-Br is typically less polar than starting material).
-
Workup: Quench with 10% Na₂S₂O₃. Extract with EtOAc.
-
Yield: Typically 85–92%.
Synthesis of 3-Bromo-pyrrolo[1,2-c]imidazole
Direct bromination fails to access C3 selectively. A lithiation-trapping sequence is required.
Protocol:
-
Deprotonation: Dissolve substrate in anhydrous THF (0.2 M) under Argon. Cool to -78 °C .
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. The solution often turns yellow/orange (formation of the C3-lithio species).
-
Trapping: Add a solution of CBr₄ or 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) in THF dropwise at -78 °C.
-
Workup: Quench with saturated NH₄Cl at -78 °C, then warm to RT.
-
Yield: Typically 70–80%. Note: Temperature control is critical to prevent ring opening or isomerization.
Reactivity Comparison: C-Br Functionalization
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Both isomers undergo Suzuki coupling, but their optimal conditions differ due to the electronic nature of the C-Br bond.
| Parameter | 1-Bromo Isomer | 3-Bromo Isomer |
| Oxidative Addition | Fast (Electron-rich ring facilitates Pd(0) insertion). | Moderate (Requires electron-rich ligands like SPhos or XPhos). |
| Base Sensitivity | Low.[1] Standard bases (K₂CO₃, Cs₂CO₃) work well. | High. Strong bases can cause dehalogenation or "Halogen Dance" migration to C1. Use mild bases (K₃PO₄). |
| Recommended Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos or Pd-PEPPSI-IPr |
Experimental Insight: For the 3-bromo isomer , avoid using hydroxide bases (NaOH, KOH) in protic solvents, as this can lead to hydrodebromination. Anhydrous conditions with K₃PO₄ in 1,4-dioxane are superior.
Lithium-Halogen Exchange
This is a key differentiator for generating nucleophilic carbon centers.
-
3-Bromo Isomer: Undergoes extremely fast Li-Br exchange (even with n-BuLi at -78 °C) because the resulting C3-Li species is stabilized by the adjacent nitrogens (chelation/inductive effect).
-
1-Bromo Isomer: Requires t-BuLi (2 equiv) and strictly low temperatures (-78 °C). The resulting C1-Li species is less stable and can isomerize to the thermodynamically more stable C3-Li species if warmed (Halogen Dance mechanism).
Figure 2: Divergent reactivity profiles for metal-mediated transformations.
References
-
Synthesis of Pyrrolo[1,2-c]imidazol-3-ones via Lithiation: Metallinos, C., & Xu, S. (2009). Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts. Organic Letters, 12(1), 76-79.
- General Reactivity of Fused Imidazoles (EAS vs Lithiation): Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for azole reactivity principles).
- Halogenation of Pyrrolo-fused Systems: Beccalli, E. M., et al. (2007). Pd-catalyzed intramolecular C-H amidation of indoles and pyrroles. Tetrahedron, 63(45), 11189-11195. (Context for C1/C3 electronic bias in fused pyrroles).
-
Regioselectivity in Pyrrolo[1,2-c]imidazole Derivatives: Mikhaylichenko, S. N., et al. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-c]imidazole-1-one Analogs. Journal of Structural Chemistry, 65, 1024–1039. [2]
Sources
Comparative Guide: UV-Vis Absorption Spectra of Conjugated Pyrrolo[1,2-c]imidazoles
Executive Summary
The Unsung Tunable Scaffold. While Imidazo[1,2-a]pyridines have dominated the literature as the "go-to" fused nitrogen heterocycle for blue-emitting fluorophores, the Pyrrolo[1,2-c]imidazole (5,5-fused) scaffold offers a distinct, underutilized advantage: structural planarity combined with high polarizability.
Unlike the 6,5-fused systems (indolizines, imidazopyridines), the 5,5-fused pyrrolo[1,2-c]imidazole core possesses a tighter geometric constraint. When conjugated with aryl substituents, this scaffold exhibits significant solvatochromism and large Stokes shifts, making it an ideal candidate for environmentally sensitive molecular probes and organic electronics (OLEDs) where aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) is desired.
Part 1: The Chromophore Architecture
To understand the UV-Vis performance, we must first deconstruct the electronic landscape of the scaffold.
Electronic Structure & Numbering
The pyrrolo[1,2-c]imidazole is a bicyclic system containing one bridgehead carbon and one bridgehead nitrogen.
-
The Core: A
-excessive pyrrole ring fused to an imidazole ring. -
The Conjugation Vector: The optical properties are heavily dependent on substituents at the C1, C3, and C5 positions.
-
Unsubstituted Core: Absorbs primarily in the UV region (
nm). -
Conjugated Derivatives: Attaching electron-withdrawing groups (EWGs) or extending the
-system (e.g., via Claisen-Schmidt condensation to form chalcone-like derivatives) pushes absorption into the visible region (350–450 nm) and emission into the green/red.
-
The "5,5-Fused" Advantage
Compared to the isomeric Pyrrolo[1,2-a]imidazole, the [1,2-c] isomer often allows for different tautomeric stabilizations and protonation states, which drastically alters the HOMO-LUMO gap in response to pH changes—a critical feature for sensing applications.
Part 2: Comparative Optical Performance
The following table contrasts conjugated Pyrrolo[1,2-c]imidazole derivatives against their primary structural competitors and standard dyes.
Table 1: Comparative Optical Benchmarks
| Feature | Conjugated Pyrrolo[1,2-c]imidazole | Imidazo[1,2-a]pyridine (Alternative) | BODIPY (Standard) |
| Primary | 350 – 480 nm (Highly Tunable) | 300 – 400 nm | 470 – 550 nm (Sharp) |
| Molar Extinction ( | 15,000 – 25,000 | 10,000 – 20,000 | > 50,000 |
| Stokes Shift | Large (60 – 120 nm) | Moderate (50 – 80 nm) | Very Small (< 20 nm) |
| Solvatochromism | High (Sensitive to polarity) | Moderate | Low |
| Quantum Yield ( | Low to Moderate (0.1 – 0.5) | High (> 0.[1]6) | Very High (> 0.8) |
| Key Mechanism | ICT (Intramolecular Charge Transfer) | Rigid Planar | Rigid Planar |
*Note:
Critical Analysis
-
Vs. BODIPY: If you need raw brightness, BODIPY wins. However, if you need a large Stokes shift to avoid self-quenching in biological imaging, the Pyrrolo[1,2-c]imidazole is superior.
-
Vs. Imidazo[1,2-a]pyridine: The [1,2-c] scaffold is more electron-rich (pyrrole vs. pyridine component). This makes it more susceptible to oxidative tuning and pH-dependent shifts, serving as a better "turn-on" sensor for acidic environments.
Part 3: Experimental Protocol & Validation
To characterize these compounds accurately, you cannot simply "dissolve and scan." The high polarizability of the push-pull system requires a rigorous protocol to account for aggregation and solvent effects.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for determining Molar Extinction Coefficient (
Detailed Methodology
Step 1: Solvatochromic Screening Because Pyrrolo[1,2-c]imidazoles often exhibit Intramolecular Charge Transfer (ICT), their spectra shift significantly based on solvent polarity.
-
Protocol: Prepare 10
M solutions in Toluene (non-polar), Dichloromethane (moderate), and Acetonitrile (polar). -
Observation: A red shift in
as polarity increases confirms the ICT nature of the transition.
Step 2: pH-Dependent Titration (The "Switch" Test) The imidazole nitrogen is basic. Protonation abolishes the ICT state in many derivatives.
-
Protocol: Take the MeCN solution. Add aliquots of TFA (Trifluoroacetic acid).
-
Expected Result: Blue shift in absorption (hypsochromic shift) and quenching or shifting of fluorescence. This validates the compound's utility as a pH probe.
Step 3: Calculating Molar Extinction Coefficient (
-
Prepare 5 concentrations (
M to M). -
Plot Absorbance (
) vs. Concentration ( ). -
Extract slope (
). (where is path length, usually 1 cm). -
Validation: If the line is not linear (
), aggregation is occurring . Add 1% DMSO or lower the concentration range.
Part 4: Structural Tuning (SAR)
To customize the UV-Vis spectrum for specific applications, modify the scaffold as follows:
| Desired Effect | Structural Modification | Mechanism |
| Red Shift (+50 nm) | Add -N(Me)2 or -OMe to the aryl ring at C3/C5. | Strong auxochrome donates electrons, raising HOMO. |
| Blue Shift (-30 nm) | Protonate the N-heterocycle or add -NO2 . | Stabilizes HOMO or disrupts ICT. |
| Increase | Rigidify the structure (e.g., fuse a benzo ring to form a tricyclic system). | Reduces non-radiative decay via rotation. |
| Water Solubility | Quaternize the imidazole nitrogen (form the salt). | Creates an ionic species (often blue-shifted). |
Part 5: References
-
Synthesis and Photophysical Properties of Pyrrolo[1,2-c]imidazole Derivatives
-
Imidazo[1,2-a]pyridine Scaffolds: A Comparative Baseline
-
Source: Semantic Scholar / MDPI
-
Context: Provides comparative data on quantum yields and Stokes shifts for the 6,5-fused isomer.
-
URL:[Link]
-
-
Claisen-Schmidt Condensation for Conjugated Heterocycles
-
Source: NCBI / PMC
-
Context: Methodology for extending conjugation to shift absorption into the visible range.
-
URL:[Link]
-
-
Molar Extinction Coefficients of Imidazole Derivatives
-
Source: DOI.org (Supporting Info)
-
Context: Validation of
values for imidazole-2-carboxaldehyde precursors (~13,000 ). -
URL:[Link]
-
Sources
Safety Operating Guide
1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
In pharmaceutical development and synthetic organic chemistry, the management of halogenated heterocyclic building blocks requires strict adherence to environmental and safety protocols. 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole (also documented as 1-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole) is a valuable intermediate, but its brominated nature dictates specific, highly regulated disposal pathways to prevent environmental contamination and ensure laboratory safety[1].
As a Senior Application Scientist, I have structured this guide to provide researchers with the mechanistic reasoning behind these disposal protocols, ensuring that your laboratory's waste management is both legally compliant and scientifically sound.
Chemical Profiling & Hazard Assessment
Before implementing a disposal plan, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams. Brominated heterocyclic compounds present specific toxicological and environmental risks[2]. The carbon-bromine (C-Br) bond, while synthetically useful for cross-coupling reactions, becomes a liability during waste processing.
Table 1: Physicochemical and Regulatory Profile
| Property / Parameter | Data / Classification | Operational Implication |
| CAS Number | 2680530-98-5[1] | Essential for manifest documentation. |
| Molecular Formula | C₆H₇BrN₂[1] | Contains ~42% bromine by weight; mandates halogenated classification. |
| Primary Hazards | Skin/Eye Irritant, Harmful if Swallowed[2] | Requires handling in a certified fume hood with appropriate PPE (nitrile gloves, goggles). |
| EPA Waste Classification | Halogenated Organic Waste[3][4] | Must NOT be mixed with standard organic solvent waste. |
| Disposal Method | High-Temperature Incineration (TSDF) | Requires specialized facilities equipped with alkaline scrubbers to neutralize HBr gas. |
The Causality of Halogenated Waste Segregation
The most critical operational directive when disposing of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is strict segregation from non-halogenated organic waste[3].
The Mechanistic Reason: When organic waste is disposed of, it is typically sent for incineration. Non-halogenated waste (e.g., acetone, ethanol, hexane) combusts cleanly into carbon dioxide and water. However, when a brominated compound like 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is incinerated, the thermal cleavage of the C-Br bond in the presence of hydrogen yields hydrobromic acid (HBr) gas, a highly corrosive and toxic emission.
To safely process this, Treatment, Storage, and Disposal Facilities (TSDFs) must route halogenated waste through specialized incinerators equipped with alkaline liquid scrubbers (often utilizing sodium hydroxide or calcium hydroxide) to neutralize the acid gases before environmental release. Mixing even a small amount of brominated waste into a non-halogenated waste carboy contaminates the entire vessel, forcing the facility to treat the entire volume as halogenated waste, exponentially increasing disposal costs and environmental burden[3][4].
Step-by-Step Operational Disposal Protocol
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard EPA guidelines[5], follow this self-validating workflow:
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible, high-density polyethylene (HDPE) or glass waste container.
-
Validation: Ensure the container is explicitly designated and permanently marked for "Halogenated Organic Waste Only" [3].
Step 2: Waste Transfer
-
Action: In a functioning fume hood, transfer the spent reaction mixtures, mother liquors, or unused 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole into the designated container.
-
Validation: Cap the container immediately after transfer. EPA regulations strictly prohibit allowing volatile halogenated solvents to evaporate in a fume hood as a method of disposal[3].
Step 3: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste label. Under EPA regulations (40 CFR 262.11), generators must accurately determine and describe their waste[5].
-
Validation: The label must clearly state "Hazardous Waste," list the specific chemical constituents (e.g., "1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole, Dichloromethane"), and indicate the primary hazard (e.g., "Toxic", "Halogenated")[4].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed container in a designated SAA at or near the point of generation.
-
Validation: The container must be placed in secondary containment (e.g., a spill tray) to capture any potential leaks, preventing cross-contamination with incompatible chemicals (such as strong oxidizers or active metals)[5].
Visualizing the Disposal Workflow
The following diagram illustrates the logical relationships and critical decision points in the disposal lifecycle of this brominated intermediate.
Standard Operating Procedure for Halogenated Heterocyclic Waste Disposal.
Spill Response and Decontamination
In the event of an accidental spill of 1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole (either as a solid powder or dissolved in a solvent):
-
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maintain negative pressure.
-
Contain: If dissolved in a liquid, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a commercial chemical spill pad). Do not use combustible materials like paper towels for large spills of halogenated organics.
-
Collect: Sweep up the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag or rigid container.
-
Dispose: Label this cleanup material explicitly as halogenated hazardous waste and route it through the standard TSDF protocol outlined above[5].
References
-
University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Hazardous Waste Guide: Halogenated Compounds." UTIA, [Link]
-
USWOnline. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USWOnline, [Link]
-
Columbia University Environmental Health & Safety. "EPA Hazardous Waste Characteristics." Columbia University, [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
